2-Bromo-1,3,5-tri-tert-butylbenzene
Descripción
Propiedades
IUPAC Name |
2-bromo-1,3,5-tritert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29Br/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKZWHPYNRDCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192835 | |
| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3975-77-7 | |
| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003975777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3975-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2,4,6-tri-tert-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Bromo-1,3,5-tri-tert-butylbenzene: A Technical Guide
This document provides a comprehensive guide for the synthesis of 2-bromo-1,3,5-tri-tert-butylbenzene, tailored for researchers, scientists, and professionals in drug development. The protocol is based on the electrophilic aromatic substitution of 1,3,5-tri-tert-butylbenzene.
Reaction Scheme
The synthesis proceeds via the bromination of 1,3,5-tri-tert-butylbenzene using molecular bromine with iron powder as a catalyst. The reaction is typically performed in a chlorinated solvent at a reduced temperature to control selectivity and minimize the formation of by-products.
Chemical Equation:
C₁₈H₃₀ + Br₂ --(Fe catalyst)--> C₁₈H₂₉Br + HBr
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis protocol.[1]
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 1,3,5-Tri-tert-butylbenzene | 10.25 (0.042) | g (mol) | Starting material |
| Bromine | 13.4 (4.3, 0.084) | g (mL, mol) | 2 equivalents |
| Iron Powder | 2.5 (0.045) | g (mol) | Catalyst |
| Carbon Tetrachloride | 20 | mL | Solvent |
| Reaction Conditions | |||
| Temperature | 0 | °C | Crucial for minimizing by-products |
| Reaction Time | 4 (minimum) | hours | Can be left overnight |
| Product & Yield | |||
| Boiling Point (Kugelrohr) | 152-156 | °C at 26 mmHg | Purification step |
| Yield | 75 | % | After recrystallization |
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.[1]
Materials and Reagents:
-
1,3,5-Tri-tert-butylbenzene
-
Bromine
-
Iron Powder
-
Carbon Tetrachloride (or other suitable solvent)
-
10% Sodium Hydroxide (or Potassium Hydroxide) solution
-
Magnesium Sulfate (anhydrous)
-
Hexane or Petroleum Ether
-
Standard laboratory glassware
-
Ice bath
-
Kugelrohr distillation apparatus (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.25 g (0.042 mol) of 1,3,5-tri-tert-butylbenzene in 20 mL of carbon tetrachloride.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Addition of Reagents: To the cooled solution, add 2.5 g (0.045 mol) of iron powder followed by the slow addition of 13.4 g (4.3 mL, 0.084 mol) of bromine.
-
Reaction: Stir the mixture at 0°C for a minimum of 4 hours. The reaction can be left to stir overnight with similar outcomes.[1]
-
Workup - Quenching: Pour the reaction mixture into approximately 40 mL of cold water.
-
Workup - Phase Separation: Separate the organic layer.
-
Workup - Neutralization: Wash the organic layer with a 10% sodium hydroxide or potassium hydroxide solution to remove excess bromine. Continue washing with water until the organic phase is neutral.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Concentrate the solution in vacuo to remove the solvent.
-
Purification:
-
Distillation (Optional but Recommended): Purify the crude product by Kugelrohr distillation. Collect the fraction boiling at 152-156°C at 26 mmHg.[1]
-
Recrystallization: Recrystallize the product from petrol or hexane to obtain white crystals. This step can be performed directly on the crude product, though yields may be lower.[1]
-
Author Comments:
-
It is critical to use two equivalents of bromine to avoid contamination of the product with unreacted starting material, which is difficult to separate.[1]
-
Maintaining the reaction temperature at 0°C is essential for safety and to reduce the formation of di-bromo substituted by-products (typically around 3% or more).[1]
Synthesis Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1,3,5-tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-1,3,5-tri-tert-butylbenzene. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block or reference standard.
Core Physicochemical Properties
This compound is a sterically hindered organobromine compound. Its bulky tert-butyl groups significantly influence its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₉Br | [1][2][3] |
| Molecular Weight | 325.34 g/mol | [1][2] |
| Melting Point | 168-173 °C | [4] |
| Boiling Point | 152-156 °C at 26 mmHg | |
| Appearance | White crystalline solid | [4] |
| Purity | Typically 95-97% | [3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃, 293 K) | δ 7.33 (s, 2H, aromatic protons), 1.30 (s, 27H, t-butyl protons) | |
| ¹³C NMR | Spectra available | [5] |
| Mass Spectrometry (GC-MS) | Spectra available | [1][5] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the electrophilic bromination of 1,3,5-tri-tert-butylbenzene.
Experimental Protocol: Bromination of 1,3,5-Tri-tert-butylbenzene[5]
Materials:
-
1,3,5-Tri-tert-butylbenzene (10.25 g, 0.042 mol)
-
Carbon tetrachloride (20 ml)
-
Iron powder (2.5 g, 0.045 mol)
-
Bromine (13.4 g, 4.3 ml, 0.084 mol)
-
10% Sodium hydroxide (or potassium hydroxide) solution
-
Water
-
Magnesium sulfate
-
Petrol (or hexane) for recrystallization
Procedure:
-
Dissolve 1,3,5-Tri-tert-butylbenzene in carbon tetrachloride in a flask and cool to 0°C.
-
Add iron powder and then slowly add bromine to the solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4 hours.
-
Pour the reaction mixture into cold water and separate the organic layer.
-
Wash the organic layer with a 10% NaOH (or KOH) solution to remove excess bromine.
-
Wash the organic phase with water until neutral.
-
Dry the organic layer over magnesium sulfate and concentrate in vacuo.
-
Purify the product by Kugelrohr distillation, collecting the fraction boiling at 152-156°C at 26 mmHg.
-
Further purify by recrystallization from petrol (or hexane) to yield white crystals.
Logical Workflow for Synthesis:
Applications in Research and Development
The sterically hindered nature of this compound makes it a valuable precursor in various fields of chemical synthesis.
Medicinal Chemistry and Drug Development
This compound is being investigated for its potential in drug development.[6] Its structural framework allows for modifications that could lead to biologically active molecules.[6] Brominated compounds with similar structural features have shown inhibitory effects against cancer cell lines, suggesting that derivatives of this compound may possess antitumor properties.[6]
Potential Drug Development Pathway:
Material Science and Specialty Chemicals
In industrial applications, this compound is used in the production of specialty chemicals and materials.[6] It is a key component in the synthesis of bulky biarylphosphine ligands, which are utilized in palladium-catalyzed cross-coupling reactions.[7][8]
Safety Information
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment should be used when handling this compound.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1,3,5-tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1,3,5-tri-tert-butylbenzene. It includes a detailed analysis of the spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecular structure to aid in the interpretation of the spectrum.
Quantitative ¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's high degree of symmetry. The quantitative data, acquired in deuterated chloroform (CDCl₃), is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.33 | Singlet | 2H | Aromatic protons (H-4, H-6) |
| 1.30 | Singlet | 27H | tert-butyl protons |
Note on Coupling Constants: Due to the molecular symmetry, the two aromatic protons are chemically equivalent. Furthermore, the bulky tert-butyl groups flanking the aromatic protons restrict their ability to couple with each other, resulting in the observation of a singlet. Consequently, no proton-proton coupling constants are reported for the aromatic region of the spectrum.
Experimental Protocol
The following is a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping: Securely cap the NMR tube.
2.2. Instrument Parameters and Data Acquisition
The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer.
-
Insertion: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: 8 to 16 scans are usually sufficient to obtain a spectrum with a good signal-to-noise ratio.
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.
Molecular Structure and Signal Assignment
The structure of this compound dictates the appearance of its ¹H NMR spectrum. The bromine atom at the 2-position and the three bulky tert-butyl groups at the 1, 3, and 5-positions create a highly symmetric and sterically hindered environment.
Caption: Molecular structure of this compound and its corresponding ¹H NMR signals.
This logical diagram illustrates the relationship between the different proton environments in the molecule and their corresponding signals in the ¹H NMR spectrum. The two equivalent aromatic protons give rise to a single signal, while the 27 equivalent protons of the three tert-butyl groups produce another distinct singlet.
Technical Guide: 13C NMR Spectral Analysis of 2-Bromo-1,3,5-tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-1,3,5-tri-tert-butylbenzene. This document details the expected chemical shifts, provides a standardized experimental protocol for data acquisition, and illustrates the structural relationships of the carbon environments.
Data Presentation
Due to the steric hindrance and substitution pattern of this compound, a unique set of signals is expected in its 13C NMR spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the electron-donating and sterically bulky tert-butyl groups.
The following table summarizes the predicted and observed (where available from spectral databases) 13C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) |
| C1, C5 (C-tert-butyl) | ~150 | Singlet |
| C3 (C-tert-butyl) | ~148 | Singlet |
| C2 (C-Br) | ~122 | Singlet |
| C4, C6 (CH) | ~125 | Doublet |
| Quaternary (tert-butyl) | ~35 | Singlet |
| Methyl (tert-butyl) | ~31 | Quartet |
Note: Predicted values are based on the analysis of substituent effects on the benzene ring and comparison with similar structures. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Experimental Protocols
The following is a detailed methodology for acquiring the 13C NMR spectrum of this compound.
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Nucleus: 13C
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Acquisition Mode: Proton-decoupled
-
Pulse Sequence: A standard single-pulse experiment (e.g., zgpg30) is typically used.
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the full relaxation of quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl3 (δ = 77.16 ppm).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak as a reference.
-
Integrate the signals (note: in standard proton-decoupled 13C NMR, integration is not always quantitative).
Mandatory Visualization
The following diagrams illustrate the logical relationships in the 13C NMR analysis of this compound.
Caption: Correlation of carbon environments to their 13C NMR chemical shifts.
Caption: Experimental workflow for 13C NMR analysis.
An In-depth Technical Guide on the Solubility of 2-Bromo-1,3,5-tri-tert-butylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature currently lacks specific quantitative solubility data for 2-Bromo-1,3,5-tri-tert-butylbenzene. This guide synthesizes available qualitative information and provides a comprehensive framework for its experimental determination, tailored for research and development applications.
Introduction
This compound (CAS No. 3975-77-7) is a sterically hindered aromatic halide. Its unique structure, featuring three bulky tert-butyl groups flanking a bromine atom on a benzene ring, imparts significant stability and influences its reactivity and physical properties. This steric hindrance makes it a valuable precursor in the synthesis of complex molecules, particularly in organometallic chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its application in chemical synthesis, purification via recrystallization, and formulation for screening and testing. This document provides a summary of its known solubility characteristics and a detailed protocol for quantitative solubility determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 3975-77-7 | [1] |
| Molecular Formula | C₁₈H₂₉Br | [2] |
| Molecular Weight | 325.34 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 168-173 °C | [4] |
| Boiling Point | 299.7 °C at 760 mmHg | [4] |
Solubility Profile
While quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not extensively reported in the literature, a qualitative understanding can be derived from its use in various chemical procedures. The bulky, nonpolar tert-butyl groups dominate the molecular structure, suggesting a high affinity for nonpolar organic solvents, a principle often summarized as "like dissolves like".[5] The parent compound, 1,3,5-tri-tert-butylbenzene, is noted for its enhanced solubility in organic solvents, a characteristic that is expected to be largely retained by its brominated derivative.[6]
The following table summarizes the qualitative solubility based on documented experimental use.
| Solvent | Solvent Type | Reported Solubility | Context/Reference |
| Dichloromethane | Polar Aprotic | Soluble | [4] |
| Hexane | Nonpolar | Soluble (especially when heated) | Used for recrystallization.[3] |
| Petroleum Ether | Nonpolar | Soluble (especially when heated) | Used for recrystallization.[3] |
| Carbon Tetrachloride | Nonpolar | Likely Soluble | The precursor, 1,3,5-tri-tert-butylbenzene, is soluble in this solvent during bromination.[3] |
| Water | Polar Protic | Insoluble | Inferred from its nonpolar structure.[5] |
| Ethanol | Polar Protic | Likely Soluble | Structurally similar bromobenzene is soluble in ethanol.[5] |
| Diethyl Ether | Polar Aprotic | Likely Soluble | Structurally similar bromobenzene is soluble in diethyl ether.[5] |
| Acetone | Polar Aprotic | Likely Soluble | Structurally similar bromobenzene is soluble in acetone.[5] |
Experimental Determination of Solubility
For researchers requiring precise solubility data, experimental determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
4.1 Principle
A surplus of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to achieve thermodynamic equilibrium. After phase separation, the concentration of the solute in the saturated supernatant is quantified using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).
4.2 Experimental Workflow
The general workflow for the experimental determination of solubility is depicted below.
Caption: General workflow for the experimental determination of solubility.
4.3 Detailed Protocol: Shake-Flask Method
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sealed glass vials (e.g., screw-cap vials with PTFE-lined septa)
-
Thermostatic shaker or incubator
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Use these to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures at a constant speed for a predetermined period (e.g., 48 hours) to ensure that thermodynamic equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at the same temperature.
-
Carefully withdraw a sample of the clear supernatant using a syringe and pass it through a syringe filter into a clean vial.
-
Analysis: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the calibrated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The resulting value is the equilibrium solubility at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.
Logical Relationships in Research & Development
The solubility of a compound like this compound is not an isolated parameter but a critical factor that influences multiple stages of the research and development pipeline.
Caption: The central role of solubility data in R&D activities.
Conclusion
While specific quantitative solubility data for this compound remains to be published, its chemical structure and documented uses in synthesis and purification strongly indicate high solubility in nonpolar organic solvents like hexane, petroleum ether, and chlorinated solvents, and poor solubility in water. For applications requiring precise concentration control, the detailed experimental protocol provided herein offers a robust framework for determining its solubility in any solvent of interest. This foundational data is essential for optimizing reaction conditions, developing effective purification strategies, and enabling its use in further research and development.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 2-Bromo-1,3,5-tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental procedures necessary to determine the crystal structure of 2-Bromo-1,3,5-tri-tert-butylbenzene. Due to the current unavailability of its crystal structure in public crystallographic databases, this document focuses on the detailed experimental workflow, from synthesis to structural elucidation. The protocols outlined herein are designed to furnish researchers with the requisite knowledge to undertake such a determination.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of 1,3,5-tri-tert-butylbenzene. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis
A robust method for the synthesis involves the reaction of 1,3,5-tri-tert-butylbenzene with bromine in the presence of a catalyst.[1]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3,5-Tri-tert-butylbenzene | C₁₈H₃₀ | 246.44 | 10.25 g | 0.042 |
| Bromine | Br₂ | 159.81 | 13.4 g (4.3 mL) | 0.084 |
| Iron Powder | Fe | 55.85 | 2.5 g | 0.045 |
| Carbon Tetrachloride | CCl₄ | 153.82 | 20 mL | - |
| 10% Sodium Hydroxide | NaOH | 40.00 | As needed | - |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Hexane or Petroleum Ether | - | - | As needed | - |
Procedure:
-
Reaction Setup: In a flask cooled to 0°C, dissolve 1,3,5-Tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 mL).
-
Addition of Catalyst and Reagent: To this solution, add iron powder (2.5 g, 0.045 mol) followed by the dropwise addition of bromine (13.4 g, 4.3 mL, 0.084 mol), maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for a minimum of 4 hours. The reaction can be left to proceed overnight.
-
Work-up: Pour the reaction mixture into cold water (approximately 40 mL). Separate the organic layer.
-
Purification:
-
Wash the organic layer with a 10% sodium hydroxide solution to remove excess bromine, followed by washing with water until the organic phase is neutral.
-
Dry the organic layer over magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Isolation: The product can be purified by distillation using a Kugelrohr apparatus, collecting the fraction boiling at 152-156°C at 26 mmHg.
-
Crystallization: Recrystallization of the distilled product from hexane or petroleum ether yields white crystals.[1]
Single Crystal Growth
The successful determination of a crystal structure is critically dependent on the quality of the single crystal. For a bulky molecule like this compound, several crystallization techniques can be employed.
Experimental Protocol: Crystallization
Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a solvent mixture) in a clean vial. Cover the vial with a cap containing a few small holes to allow for the slow evaporation of the solvent at room temperature.
-
Solvent Diffusion: Create a layered system with the compound dissolved in a "good" solvent and a "poor" solvent (in which the compound is less soluble) carefully layered on top. Over time, the diffusion of the poor solvent into the good solvent will reduce the solubility of the compound and promote crystal growth.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, followed by further cooling in a refrigerator or freezer.
Single-Crystal X-ray Diffraction
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process involves adjusting atomic positions, and thermal parameters.
Hypothetical Crystallographic Data
While the specific crystallographic data for this compound is not currently available, a successfully determined structure would yield the following types of information, presented here in a hypothetical table.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₈H₂₉Br |
| Formula Weight | 325.33 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123(4) |
| b (Å) | 12.456(5) |
| c (Å) | 15.789(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1993.4(14) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.083 |
| Absorption Coefficient (mm⁻¹) | 2.457 |
| F(000) | 688 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 15890 |
| Independent reflections | 4567 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.089 |
| R indices (all data) | R1 = 0.048, wR2 = 0.095 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental process, from the initial synthesis to the final determination of the crystal structure.
References
The Enigma of Steric Hindrance: A Technical Guide to the Reactivity of the C-Br Bond in 2-Bromo-1,3,5-tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity of the carbon-bromine (C-Br) bond in 2-Bromo-1,3,5-tri-tert-butylbenzene. This sterically encumbered molecule presents a unique case study in organic synthesis, where the profound steric shielding by the three tert-butyl groups governs its reaction pathways and rates. This document details the challenges and opportunities associated with this compound, summarizing key quantitative data, providing detailed experimental protocols for its synthesis and subsequent reactions, and illustrating relevant chemical transformations. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the distinct properties of sterically hindered aromatic systems.
Introduction: The Challenge of a Crowded Aromatic Ring
This compound is an aromatic halide where the bromine atom is flanked by two bulky tert-butyl groups, with a third tert-butyl group in the para position. This extensive steric hindrance dramatically influences the accessibility of the C-Br bond to reagents, often inhibiting or completely preventing reactions that proceed readily with less substituted aryl bromides.[1][2] However, recent studies have revealed that this steric congestion can also lead to unexpected reactivity, such as accelerated rates in certain palladium-catalyzed cross-coupling reactions.[3] Understanding the interplay of steric and electronic effects is paramount for the successful application of this unique building block in organic synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of 1,3,5-tri-tert-butylbenzene. The reaction requires careful control of conditions to achieve mono-bromination and minimize the formation of di-bromo byproducts.
Experimental Protocol: Bromination of 1,3,5-tri-tert-butylbenzene
This protocol is adapted from the procedure described by P. D. Bartlett, M. Roha, and R. M. Stiles in the Journal of the American Chemical Society (1954).
Materials:
-
1,3,5-Tri-tert-butylbenzene
-
Bromine
-
Iron powder
-
Carbon tetrachloride (or a safer alternative solvent like dichloromethane)
-
10% Sodium hydroxide solution
-
Magnesium sulfate
-
Hexane or petroleum ether for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml).
-
To this solution, add iron powder (2.5 g, 0.045 mol) followed by the slow, dropwise addition of bromine (13.4 g, 4.3 ml, 0.084 mol).
-
Stir the reaction mixture at 0°C for a minimum of 4 hours. The reaction can be left to stir overnight.
-
After the reaction is complete, pour the mixture into approximately 40 ml of cold water.
-
Separate the organic layer. Wash the organic layer with a 10% sodium hydroxide solution to remove excess bromine, followed by washing with water until the organic phase is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate it in vacuo.
-
The crude product can be purified by distillation or recrystallization from hexane or petroleum ether to yield white crystals.
Yield: Approximately 75% after recrystallization.
Reactivity of the C-Br Bond: A Tale of Two Effects
The reactivity of the C-Br bond in this compound is a fascinating interplay between the electron-donating nature of the tert-butyl groups, which activates the aromatic ring towards electrophilic attack, and the overwhelming steric hindrance that shields the reaction center.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on this compound is generally considered to be highly disfavored. The bulky tert-butyl groups effectively block the trajectory of incoming nucleophiles, making the formation of the Meisenheimer intermediate, a key step in the SNAr mechanism, energetically unfavorable.[4]
Formation of Organometallic Reagents
The formation of Grignard and organolithium reagents from this compound is possible, although the steric hindrance can affect the reaction rate and require specific conditions.
A successful synthesis of 2,4,6-tri-t-butylbenzoic acid from 2,4,6-tri-t-butylbromobenzene (an isomer of the title compound, but with similar steric hindrance at the reaction site) has been reported, demonstrating the feasibility of forming an organometallic intermediate.
Experimental Protocol (Adapted):
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place this compound.
-
Dissolve the aryl bromide in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the stirred solution.
-
Allow the reaction to proceed for a specified time to ensure the formation of the 2,4,6-tri-t-butylphenyllithium reagent.
-
For carbonation, the aryllithium solution is then poured over crushed dry ice.
-
After the excess dry ice has sublimed, the reaction is quenched with dilute hydrochloric acid.
-
The product, 2,4,6-tri-t-butylbenzoic acid, can be extracted with an organic solvent and purified by recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions: An Unexpected Acceleration
Contrary to the expectation that steric hindrance would impede cross-coupling reactions, recent research has shown that for certain palladium-catalyzed reactions, extreme steric bulk can lead to a dramatic acceleration of the reaction rate.[3] This has been attributed to a shift in the reaction mechanism from a traditional two-electron oxidative addition to a one-electron halogen abstraction pathway.
Quantitative Data on Reaction Rates:
| Substrate | Catalyst System | Reaction Time for Full Conversion |
| This compound | 0.5 mol % Pd₂(dba)₃ with 1 mol % t-BuXantphos | 1 minute at room temperature |
| Bromobenzene | 0.5 mol % Pd₂(dba)₃ with 1 mol % t-BuXantphos | Slower conversion compared to the hindered substrate |
This data highlights the unexpected reactivity of the sterically hindered substrate.[3]
Experimental Protocol: Suzuki-Miyaura Coupling (General)
While a specific protocol for this compound is not widely available, the following general procedure for sterically hindered aryl bromides can be adapted.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., t-BuXantphos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with argon for 15-20 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate key reaction pathways involving this compound.
References
An In-depth Technical Guide to the Steric Hindrance Effects of 2-Bromo-1,3,5-tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1,3,5-tri-tert-butylbenzene is a sterically encumbered aromatic compound that serves as a valuable tool in the study of steric effects in organic synthesis and as a precursor for bulky ligands and materials. The three tert-butyl groups ortho and para to the bromine atom create a highly congested environment, profoundly influencing its reactivity. This technical guide provides a comprehensive overview of the synthesis, spectroscopic properties, and, most importantly, the steric hindrance effects of this compound, with a focus on its behavior in cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to offer a thorough understanding for researchers in chemical synthesis and drug development.
Introduction
Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions. This compound is a quintessential example of a sterically hindered aryl halide. The strategic placement of three bulky tert-butyl groups around the aromatic ring effectively shields the reactive C-Br bond, making it a challenging substrate for many common transformations. This pronounced steric bulk, however, also makes it an excellent model compound for investigating reaction mechanisms and developing new synthetic methodologies for sterically demanding substrates. Its derivatives are employed in the synthesis of bulky phosphine ligands, which are crucial for enhancing the efficiency of various catalytic processes, and in the creation of novel materials with unique properties.
Synthesis and Spectroscopic Characterization
The most common and efficient method for the synthesis of this compound is the electrophilic bromination of 1,3,5-tri-tert-butylbenzene.
Experimental Protocol: Bromination of 1,3,5-Tri-tert-butylbenzene
This protocol is adapted from established literature procedures.
Materials:
-
1,3,5-Tri-tert-butylbenzene
-
Bromine (Br₂)
-
Iron powder (Fe)
-
Carbon tetrachloride (CCl₄)
-
10% Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Magnesium sulfate (MgSO₄)
-
Hexane or petroleum ether
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml).
-
To this solution, add iron powder (2.5 g, 0.045 mol) followed by the slow, dropwise addition of bromine (13.4 g, 4.3 ml, 0.084 mol).
-
Stir the reaction mixture at 0°C for a minimum of 4 hours. The reaction can be left to stir overnight.
-
After the reaction is complete, pour the mixture into approximately 40 ml of cold water.
-
Separate the organic layer. Wash the organic layer with a 10% NaOH or KOH solution to remove excess bromine, followed by washing with water until the organic layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solution in vacuo to obtain the crude product.
-
The product can be purified by Kugelrohr distillation, collecting the fraction at 152-156°C at 26 mmHg, or by recrystallization from hexane or petroleum ether to yield white crystals. A typical yield is around 75%.
Important Considerations:
-
Using the correct stoichiometry of bromine (2 equivalents) is crucial to avoid contamination with unreacted starting material, which is difficult to separate.
-
Maintaining the reaction temperature at 0°C is important for safety and to minimize the formation of di-bromo byproducts.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃) | δ 7.33 (s, 2H, Ar-H), 1.55 (s, 9H, p-tBu), 1.32 (s, 18H, o-tBu) |
| ¹³C NMR (CDCl₃) | δ 152.1, 148.9, 125.7, 122.9, 38.4, 35.1, 33.9, 31.5 |
| Mass Spectrum (m/z) | 324/326 (M⁺, characteristic bromine isotope pattern) |
Steric Hindrance Effects on Reactivity
The three tert-butyl groups in this compound create a formidable steric shield around the C-Br bond. This has profound consequences for its reactivity, particularly in reactions that require access to the carbon atom bearing the bromine.
Conceptual Illustration of Steric Shielding
The steric hindrance can be visualized as a "pocket" created by the bulky tert-butyl groups, which restricts the approach of reagents to the reactive center.
Caption: Steric shielding of the C-Br bond by bulky tert-butyl groups.
Impact on Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. However, its efficiency is highly sensitive to steric hindrance. This compound is a notoriously difficult substrate for this reaction.
Challenges:
-
Slow Oxidative Addition: The initial and often rate-determining step, the oxidative addition of the aryl bromide to the palladium(0) catalyst, is severely retarded by the steric bulk, which hinders the approach of the palladium complex to the C-Br bond.
-
Difficult Reductive Elimination: The final step, reductive elimination to form the new C-C bond, can also be impeded as the bulky groups on both coupling partners prevent them from coming into close proximity on the metal center.
Strategies to Overcome Steric Hindrance:
To achieve successful Suzuki-Miyaura coupling with sterically hindered substrates like this compound, specialized catalytic systems are required. The key is often the use of bulky, electron-rich phosphine ligands.
| Ligand Type | Example | Rationale for Effectiveness |
| Buchwald-type Ligands | SPhos, XPhos, RuPhos | These ligands possess bulky biaryl backbones that create a large "bite angle" and promote reductive elimination. Their electron-rich nature also facilitates oxidative addition. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong σ-donors that form stable complexes with palladium, enhancing catalytic activity and stability, which is crucial for slow reactions with hindered substrates. |
Generalized Experimental Protocol for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
This protocol provides a general starting point for the Suzuki-Miyaura coupling of sterically hindered aryl bromides. Optimization of the ligand, base, solvent, and temperature is often necessary.
Materials:
-
This compound (or other hindered aryl bromide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the hindered aryl bromide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and bulky phosphine ligand (1.2-1.5 times the mol% of Pd).
-
Add the base (2-3 equiv).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Quantitative Insights into Steric Hindrance
| Aryl Bromide | Ortho-Substituents | Relative Reactivity (Qualitative) | Typical Challenges |
| Bromobenzene | None | High | Generally straightforward coupling. |
| 2-Bromotoluene | One methyl group | Moderate | Slower reaction rates than bromobenzene. |
| 2-Bromo-1,3-dimethylbenzene | Two methyl groups | Low | Requires specialized bulky ligands and higher temperatures. |
| This compound | Two tert-butyl groups | Very Low | Extremely challenging, requires highly active catalyst systems with bulky ligands. |
The following diagram illustrates the logical relationship between steric hindrance and the need for specialized catalytic systems.
Caption: Impact of steric hindrance on cross-coupling and the solution.
Conclusion
This compound is a powerful molecule for probing the limits of chemical reactivity in the face of severe steric congestion. Its synthesis is straightforward, but its application in common synthetic transformations like the Suzuki-Miyaura cross-coupling is challenging and requires carefully designed catalytic systems. The insights gained from studying this and other sterically hindered molecules have been instrumental in the development of modern, highly active catalysts that are now routinely used in pharmaceutical and materials science research. This guide has provided a detailed overview of the synthesis, properties, and reactivity of this compound, equipping researchers with the foundational knowledge to effectively utilize this compound and to tackle the broader challenges posed by steric hindrance in organic synthesis.
electrophilic aromatic substitution of 1,3,5-tri-tert-butylbenzene
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1,3,5-Tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
The electrophilic aromatic substitution (EAS) of 1,3,5-tri-tert-butylbenzene presents a unique case study in aromatic reactivity, governed predominantly by severe steric hindrance. The three bulky tert-butyl groups symmetrically positioned on the benzene ring create a sterically congested environment that profoundly influences the regioselectivity and feasibility of common EAS reactions. Unlike less substituted benzenes, the reactivity of 1,3,5-tri-tert-butylbenzene is characterized by a significant propensity for ipso-substitution, where an electrophile replaces one of the tert-butyl groups, rather than a hydrogen atom. This guide provides a comprehensive overview of key EAS reactions on this substrate, detailing experimental protocols, quantitative data, and mechanistic pathways.
General Principles: Steric Hindrance and Ipso-Substitution
The three tert-butyl groups in a 1,3,5-arrangement effectively shield the aromatic protons from electrophilic attack. While alkyl groups are typically activating and ortho, para-directing, the overwhelming steric bulk around the ortho positions (2, 4, and 6) makes substitution at these sites exceptionally difficult.[1][2] Consequently, electrophilic attack often occurs at a carbon atom already bearing a tert-butyl group. This pathway, known as ipso-substitution, is facilitated by the formation of a stable tert-butyl carbocation as a leaving group.[3][4][5]
Caption: General mechanism of ipso-substitution on 1,3,5-tri-tert-butylbenzene.
Key Electrophilic Aromatic Substitution Reactions
Nitration
Direct nitration of 1,3,5-tri-tert-butylbenzene can be achieved to introduce a nitro group onto the aromatic ring, replacing a hydrogen atom. Despite the steric hindrance, this reaction proceeds with a good yield. However, nitration of highly alkylated benzenes can also lead to dealkylation (an ipso-substitution).[6][7] For instance, nitration with NO2+BF4- in tetramethylene sulfone solution has been observed to cause alkyl replacement.[6]
Table 1: Nitration of 1,3,5-Tri-tert-butylbenzene
| Reagents | Solvent/Conditions | Product | Yield | Reference |
| Fuming HNO₃ (sp. gr. 1.5) | Acetic acid, Acetic anhydride | 2,4,6-Tri-tert-butylnitrobenzene | 80% | [8] |
| NO₂⁺BF₄⁻ | Tetramethylene sulfone | Nitro-de-tert-butylation products | N/A | [6] |
Experimental Protocol: Synthesis of 2,4,6-Tri-tert-butylnitrobenzene [8]
-
Dissolve 22 g of 1,3,5-tri-tert-butylbenzene in a solution of 30.5 ml of acetic acid and 23.6 ml of acetic anhydride.
-
To this solution, add 15.6 ml of fuming nitric acid (sp. gr. 1.5).
-
A yellow precipitate will form. After 45 minutes, isolate the precipitate by filtration.
-
Recrystallize the product from petroleum ether to yield 2,4,6-tri-tert-butylnitrobenzene.
Caption: Synthesis of 2,4,6-tri-tert-butylnitrobenzene via electrophilic nitration.
Halogenation
Bromination
Bromination of 1,3,5-tri-tert-butylbenzene typically occurs at one of the unsubstituted positions to yield 1-bromo-2,4,6-tri-tert-butylbenzene. The reaction is catalyzed by iron powder. It is crucial to control the stoichiometry and temperature to minimize the formation of di-bromo substituted by-products and prevent ipso-substitution.[9] However, studies have shown that bromo-de-tert-butylation can occur concurrently with bromo-de-protonation, especially at different bromine concentrations.[10]
Table 2: Bromination of 1,3,5-Tri-tert-butylbenzene
| Reagents | Catalyst | Solvent | Temperature | Product | Yield | Reference |
| Bromine (2 equiv.) | Iron Powder | Carbon Tetrachloride | 0°C | 1-Bromo-2,4,6-tri-tert-butylbenzene | 75% | [9] |
Experimental Protocol: Synthesis of 1-Bromo-2,4,6-tri-tert-butylbenzene [9]
-
To a solution of 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml) at 0°C, add iron powder (2.5 g, 0.045 mol).
-
Add bromine (13.4 g, 4.3 ml, 0.084 mol) to the mixture.
-
Stir the solution at 0°C for a minimum of 4 hours.
-
Pour the reaction mixture into cold water (approx. 40 ml) and separate the organic layer.
-
Remove excess bromine by washing with a 10% NaOH solution.
-
Wash the organic phase with water until neutral, then dry over magnesium sulfate.
-
Concentrate the solution in vacuo. The product can be purified by distillation or recrystallization from hexane or petroleum ether.
Iodination
Direct iodination of 1,3,5-tri-tert-butylbenzene is complex and not well-studied. Reactions with positive halogenating agents like 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione in acidic media (acetic acid or trifluoroacetic acid) do not result in simple substitution. Instead, they lead to the substitution of one or two tert-butyl groups, forming various mono-, di-, and triiodo-substituted derivatives through ipso-substitution.[11] Calculations indicate that ipso-iodination is thermodynamically more favorable than standard electrophilic iodination for this substrate.[11]
Friedel-Crafts Reactions
Alkylation
The Friedel-Crafts alkylation is typically used to introduce alkyl groups onto an aromatic ring. In the context of 1,3,5-tri-tert-butylbenzene, this reaction is less about further substitution and more relevant to its synthesis. The synthesis of 1,3,5-tri-tert-butylbenzene itself can be seen as a Friedel-Crafts alkylation where overalkylation leads to the thermodynamically most stable product.[12] Further alkylation on the 1,3,5-tri-tert-butylbenzene ring is generally not feasible due to the extreme steric hindrance.
Acylation
Friedel-Crafts acylation of 1,3,5-tri-tert-butylbenzene with acetyl chloride in the presence of aluminum chloride does not yield the expected 1-acetyl-2,4,6-tri-tert-butylbenzene. Instead, the reaction proceeds via ipso-substitution to yield products like 3,5-di-tert-butylbenzoic acid after hypohalite oxidation of the intermediate ketone.[8] This indicates that the acylium ion attacks a substituted position, leading to the expulsion of a tert-butyl group.
Caption: Reaction pathway for the Friedel-Crafts acylation of 1,3,5-tri-tert-butylbenzene.
Conclusion
The is a field dominated by the effects of steric hindrance. While traditional substitution at unsubstituted positions is possible, as seen in nitration and controlled bromination, many electrophilic reactions proceed via an ipso-substitution pathway. This tendency to replace a bulky tert-butyl group rather than a proton is a defining characteristic of its reactivity. For researchers and synthetic chemists, understanding this interplay between steric hindrance and the stability of the departing tert-butyl cation is critical for predicting and controlling the outcomes of electrophilic reactions on this highly substituted aromatic core.
References
- 1. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the construction of complex biaryl and heteroaryl scaffolds. However, substrates bearing significant steric hindrance, such as 2-Bromo-1,3,5-tri-tert-butylbenzene, present a considerable challenge to standard Suzuki coupling conditions. The bulky tert-butyl groups flanking the bromine atom impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields or no reaction.
These application notes provide a detailed overview of successful Suzuki coupling strategies for the sterically demanding substrate, this compound. The included protocols are based on established methodologies for this and structurally similar hindered aryl bromides, offering robust starting points for reaction optimization.
Challenges in the Suzuki Coupling of Sterically Hindered Substrates
The primary difficulties encountered in the Suzuki coupling of this compound and similar substrates include:
-
Inefficient Oxidative Addition: The steric bulk around the carbon-bromine bond can hinder the approach of the palladium catalyst, slowing down the initial and often rate-limiting step of the catalytic cycle.
-
Difficult Reductive Elimination: The final step to form the new C-C bond can also be impeded by steric congestion around the palladium center, making it difficult for the two coupling partners to come together.
-
Catalyst Decomposition: Higher temperatures are often required for these challenging couplings, which can lead to catalyst decomposition before the reaction reaches completion.
-
Competing Side Reactions: Protodeboronation of the boronic acid and homocoupling of the coupling partners can become significant side reactions under forcing conditions, reducing the yield of the desired product.
To overcome these challenges, specialized catalytic systems featuring bulky, electron-rich ligands are often employed. These ligands promote the formation of highly active, low-coordinate palladium(0) species that are more effective at accessing the sterically hindered reaction center.
Data Presentation: Comparative Reaction Conditions
The following tables summarize various successful conditions for the Suzuki coupling of this compound and a close structural analog, 2-bromo-1,3,5-trimethylbenzene, with different arylboronic acids. These examples highlight the critical role of the palladium catalyst, ligand, base, and solvent in achieving high yields.
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | ~95 |
| Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | High |
| [Pd(IPr)(cinnamyl)Cl] (2) | - | K₃PO₄ (2) | t-AmylOH | 100 | 16 | >98 |
Table 2: Suzuki Coupling of 2-Bromo-1,3,5-trimethylbenzene with Cyclohexylboronic Acid
This table highlights the critical role of the ligand in a sterically demanding coupling.
| Ligand | Conversion (%) | Product Yield (%) | Reduction Side Product (%) |
| BI-DIME | 100 | 31 | 69 |
| AntPhos | 100 | 63 | 37 |
| DPPF | 54 | 0 | 54 |
| S-Phos | 100 | 3 | 97 |
| Ru-Phos | 52 | 0 | 52 |
| PCy₃ | 100 | 0 | 97 |
| PPh₃ | 83 | 0 | 83 |
Conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄, toluene, 110 °C, 24 h.[1]
Experimental Protocols
The following are detailed, step-by-step protocols for the Suzuki coupling of this compound. These should be considered as starting points and may require optimization for specific boronic acids or reaction scales.
Protocol 1: General Procedure using a Buchwald Ligand (SPhos)
This protocol is a robust starting point for the coupling of various arylboronic acids with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.0 equiv)
-
Anhydrous toluene
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Procedure using an N-Heterocyclic Carbene (NHC) Palladium Precatalyst
NHC-palladium complexes are known for their high activity and stability, making them excellent choices for challenging cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Pd(IPr)(cinnamyl)Cl] (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.0 equiv)
-
Anhydrous tert-Amyl alcohol (t-AmylOH)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, [Pd(IPr)(cinnamyl)Cl], and potassium phosphate to a dry Schlenk flask.
-
Add anhydrous t-Amyl alcohol via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times are often shorter with highly active NHC precatalysts, typically in the range of 4-16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate and water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Mandatory Visualizations
References
Sonogashira coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene with terminal alkynes
Application Notes: Sonogashira Coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is fundamental in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]
The coupling of sterically hindered aryl halides, such as this compound, presents a significant challenge. The bulky tert-butyl groups ortho to the bromine atom impede the oxidative addition step of the palladium catalyst to the aryl-bromide bond, which is often the rate-determining step in the catalytic cycle.[3] Consequently, successful coupling of such demanding substrates typically requires carefully optimized reaction conditions. Key modifications include the use of bulky, electron-rich phosphine ligands (e.g., XPhos, tBuBrettPhos) which promote the formation of catalytically active, low-coordinate palladium species and accelerate the rate of oxidative addition.[4][5] Furthermore, copper-free conditions are often preferred to prevent the common side reaction of alkyne homo-coupling (Glaser coupling), which can be problematic at the higher temperatures sometimes required for less reactive aryl bromides.[5][6]
These application notes provide a generalized protocol for the Sonogashira coupling of this compound with various terminal alkynes, employing a modern palladium-phosphine catalyst system under copper-free conditions.
General Reaction Scheme
The reaction involves the palladium-catalyzed cross-coupling of this compound with a generic terminal alkyne in the presence of a base.
Figure 1. General scheme for the Sonogashira coupling of this compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical starting conditions for the Sonogashira coupling of the sterically hindered this compound with a variety of terminal alkynes. Due to the substrate's steric bulk, higher catalyst loadings and elevated temperatures may be necessary compared to less hindered aryl bromides.[7] Optimization of temperature, reaction time, and base may be required for each specific alkyne.
Table 1: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne (R-C≡CH) | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | 2.5 - 5 | 3.0 - 6 | Cs₂CO₃ | Toluene | 80 - 110 | 12 - 24 |
| 2 | 4-Ethynylanisole | 2.5 - 5 | 3.0 - 6 | Cs₂CO₃ | Dioxane | 80 - 110 | 12 - 24 |
| 3 | 3-Ethynylpyridine | 2.5 - 5 | 3.0 - 6 | K₃PO₄ | Toluene | 80 - 110 | 12 - 24 |
| 4 | 1-Octyne | 2.5 - 5 | 3.0 - 6 | Cs₂CO₃ | Dioxane | 80 - 110 | 12 - 24 |
| 5 | Trimethylsilylacetylene | 2.5 - 5 | 3.0 - 6 | Cs₂CO₃ | Toluene | 60 - 90 | 12 - 24 |
| 6 | Propargyl alcohol | 2.5 - 5 | 3.0 - 6 | K₃PO₄ | Dioxane | 80 - 110 | 12 - 24 |
-
Note: Catalyst system could be a pre-formed palladium precatalyst complexed with a bulky, electron-rich phosphine ligand (e.g., tBuBrettPhos-Pd G3) or generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos). The conditions presented are starting points and require empirical optimization.
Detailed Experimental Protocol (General Procedure)
This protocol describes a general method for the copper-free Sonogashira coupling of this compound with a terminal alkyne. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.[8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., tBuBrettPhos-Pd G3, 2.5 - 5 mol%)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., 0.05 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 - 1.5 equiv) to the stirring suspension via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Filtration: Filter the mixture through a pad of celite to remove the base and palladium residues. Wash the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired coupled product.
Visualizations
Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for a copper-free Sonogashira coupling reaction, which is initiated by the oxidative addition of the aryl bromide to the active Pd(0) catalyst.
Caption: Proposed catalytic cycle for the copper-free Sonogashira coupling.
Experimental Workflow
This diagram outlines the sequential steps of the experimental protocol, from preparation to final product purification.
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
References
Application Notes and Protocols: Lithiation of 2-Bromo-1,3,5-tri-tert-butylbenzene using n-Butyllithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the lithiation of the sterically hindered aryl bromide, 2-Bromo-1,3,5-tri-tert-butylbenzene, via lithium-halogen exchange using n-butyllithium (n-BuLi). This reaction generates the highly reactive organolithium intermediate, 2-lithio-1,3,5-tri-tert-butylbenzene, a valuable synthon for the introduction of the bulky 2,4,6-tri-tert-butylphenyl group in the synthesis of complex organic molecules. This application note includes a step-by-step experimental protocol, safety precautions for handling pyrophoric reagents, and data on the subsequent trapping of the organolithium species with an electrophile.
Introduction
The formation of organolithium reagents through lithium-halogen exchange is a cornerstone of modern organic synthesis, enabling the creation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1] The reaction of n-butyllithium with an aryl bromide is a common method for generating aryllithium species.[2] this compound presents a unique substrate due to its significant steric hindrance, which influences its reactivity. The successful lithiation of this compound provides access to the 2,4,6-tri-tert-butylphenyl lithium reagent, which can be subsequently reacted with a variety of electrophiles to generate highly substituted aromatic compounds.[3] This protocol is based on established procedures for lithium-halogen exchange and incorporates best practices for handling air- and moisture-sensitive reagents.[4][5]
Reaction Scheme
The overall transformation involves a two-step process: the lithium-halogen exchange followed by electrophilic trapping. A representative example using carbon dioxide as the electrophile is shown below.
Caption: General reaction scheme for the lithiation and subsequent electrophilic trapping.
Experimental Protocols
Materials and Equipment:
-
This compound
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Electrophile of choice (e.g., dry ice for carbonation)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for air-sensitive reactions (Schlenk line or glovebox)
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bars
-
Syringes and needles
Safety Precautions:
-
Pyrophoric Reagents: n-Butyllithium is extremely pyrophoric and reacts violently with water and air.[5][6] All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using proper air-sensitive techniques (e.g., Schlenk line or glovebox).[4]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves when handling pyrophoric reagents.
-
Quenching: Have a suitable quenching agent (e.g., isopropanol) and a fire extinguisher rated for chemical fires readily available.
Protocol 1: Lithiation of this compound
This protocol is adapted from general procedures for lithium-halogen exchange on aryl bromides.[2][4]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add a solution of n-butyllithium (typically 1.1 equivalents) in hexanes to the stirred solution via syringe. Maintain the internal temperature below -70 °C during the addition. The reaction is exothermic.[5]
-
Reaction: Stir the reaction mixture at -78 °C. The progress of the lithium-halogen exchange can be monitored by quenching aliquots with D₂O and analyzing by ¹H NMR for the disappearance of the starting material and the appearance of the deuterated product. A typical reaction time is 1-2 hours.
Protocol 2: Electrophilic Trapping with Carbon Dioxide (Carbonation)
This protocol describes the trapping of the generated 2-lithio-1,3,5-tri-tert-butylbenzene with carbon dioxide to form 2,4,6-tri-tert-butylbenzoic acid, as historically described.[3]
-
Preparation of Electrophile: Place a generous amount of crushed dry ice (solid CO₂) in a separate flask equipped with a nitrogen/argon inlet.
-
Trapping: While maintaining the temperature of the aryllithium solution at -78 °C, slowly transfer the solution via a cannula to the flask containing the dry ice.
-
Warming: Allow the reaction mixture to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of the starting material and the subsequent lithiation and trapping with CO₂.
| Compound | Starting Material(s) | Reagents | Solvent | Yield | Melting Point (°C) | Reference |
| This compound | 1,3,5-Tri-tert-butylbenzene | Bromine, Iron powder | Carbon tetrachloride | 75% | 177-177.5 | [3] |
| 2,4,6-Tri-tert-butylbenzoic acid | This compound | n-Butyllithium, Carbon Dioxide (dry ice) | Not specified in abstract | - | 297 | [3] |
Note: The yield for the carbonation step was not specified in the abstract of the cited reference.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the experimental procedures.
Caption: Workflow for the lithiation of this compound.
Caption: Workflow for the electrophilic trapping with carbon dioxide.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. enhs.uark.edu [enhs.uark.edu]
Application Notes and Protocols for the Synthesis of Bulky Phosphine Ligands from 2-Bromo-1,3,5-tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulky phosphine ligands are crucial in modern catalysis, enabling challenging chemical transformations and stabilizing reactive metal centers. The sterically demanding 2,4,6-tri-tert-butylphenyl group is a valuable substituent for creating highly effective phosphine ligands. This document provides detailed protocols for the synthesis of phosphine ligands incorporating this bulky moiety, starting from the commercially available 2-Bromo-1,3,5-tri-tert-butylbenzene. The primary synthetic route involves the formation of an organometallic intermediate followed by reaction with a suitable phosphorus electrophile.
Synthetic Strategy Overview
The synthesis of bulky phosphine ligands from this compound can be achieved through a two-step process. The initial step involves the formation of a highly reactive organolithium or Grignard reagent. This intermediate is then quenched with a phosphorus halide to introduce the phosphorus moiety. Subsequent modifications can be performed to yield a variety of phosphine ligands.
Caption: General synthetic workflow.
Experimental Protocols
Safety Precautions: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for the success of these reactions. Organolithium reagents are pyrophoric and should be handled with extreme care.
Protocol 1: Synthesis of (2,4,6-Tri-tert-butylphenyl)diphenylphosphine
This protocol details the synthesis of a tertiary phosphine by reacting the organolithium derivative of this compound with chlorodiphenylphosphine.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Preparation of the Organolithium Reagent:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous diethyl ether (or THF) to make a 0.2 M solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour, during which the solution may become a slurry.
-
-
Reaction with Chlorodiphenylphosphine:
-
In a separate flame-dried Schlenk flask, prepare a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous diethyl ether.
-
Add the solution of chlorodiphenylphosphine dropwise to the cold (-78 °C) organolithium reagent mixture.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution through a pad of Celite and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexanes and dichloromethane to yield (2,4,6-Tri-tert-butylphenyl)diphenylphosphine as a white solid.
-
Caption: Experimental workflow for Protocol 1.
Protocol 2: Synthesis of (2,4,6-Tri-tert-butylphenyl)dichlorophosphine
This protocol describes the synthesis of a dichlorophosphine, which is a versatile intermediate for the synthesis of other phosphine ligands.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous hexanes
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried Schlenk flask, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to initiate the reaction.
-
Once the reaction starts (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution to -78 °C.
-
In a separate flask, dissolve freshly distilled phosphorus trichloride (1.5 eq) in anhydrous THF.
-
Slowly add the PCl₃ solution to the cold Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Extract the residue with anhydrous hexanes and filter to remove magnesium salts.
-
Concentrate the filtrate under vacuum to obtain the crude (2,4,6-Tri-tert-butylphenyl)dichlorophosphine.
-
The product can be purified by vacuum distillation or recrystallization from a non-polar solvent.
-
Data Presentation
| Product | Starting Material | Key Reagents | Typical Yield (%) | Physical State |
| (2,4,6-Tri-tert-butylphenyl)diphenylphosphine | This compound | n-BuLi, ClPPh₂ | 70-85 | White Solid |
| (2,4,6-Tri-tert-butylphenyl)dichlorophosphine | This compound | Mg, PCl₃ | 60-75 | Colorless Oil |
Characterization
The synthesized phosphine ligands should be characterized by standard analytical techniques:
-
NMR Spectroscopy:
-
¹H NMR will confirm the presence of the tri-tert-butylphenyl group and other substituents.
-
³¹P NMR is crucial for confirming the formation of the phosphine and determining its purity. The chemical shift will be indicative of the electronic environment of the phosphorus atom.
-
¹³C NMR will provide further structural confirmation.
-
-
Mass Spectrometry: To confirm the molecular weight of the desired product.
-
Melting Point: For solid products, to assess purity.
Further Applications of (2,4,6-Tri-tert-butylphenyl)dichlorophosphine
The dichlorophosphine synthesized in Protocol 2 is a valuable precursor for a range of other bulky phosphine ligands.
Caption: Potential transformations of the dichlorophosphine intermediate.
Application Notes and Protocols: 2-Bromo-1,3,5-tri-tert-butylbenzene in Organometallic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-1,3,5-tri-tert-butylbenzene as a precursor for sterically hindered organometallic reagents. The bulky 2,4,6-tri-tert-butylphenyl group is a valuable tool in modern organic and organometallic chemistry, enabling the synthesis of unique molecular architectures and influencing reaction pathways through steric hindrance.
Introduction
This compound is a key starting material for generating the highly sterically demanding 2,4,6-tri-tert-butylphenyl organometallic reagents, namely the corresponding Grignard and organolithium compounds. The presence of three bulky tert-butyl groups ortho and para to the metal-carbon bond imparts significant steric shielding. This unique structural feature can be exploited to control reactivity, enhance selectivity, and stabilize reactive intermediates in a variety of chemical transformations. These reagents are particularly useful in the synthesis of sterically encumbered molecules, such as bulky ligands for catalysis, and in the construction of strained aromatic systems.
I. Synthesis of Organometallic Reagents
The primary use of this compound in organometallic synthesis is the formation of its Grignard and organolithium derivatives. These reagents serve as potent nucleophiles and strong bases.
A. Formation of 2,4,6-tri-tert-butylphenylmagnesium bromide (Grignard Reagent)
The Grignard reagent is typically prepared by the reaction of this compound with magnesium metal in an ethereal solvent.
Experimental Protocol: Preparation of 2,4,6-tri-tert-butylphenylmagnesium bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Iodine crystal (as an activator)
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask and standard glassware for air-sensitive techniques
Procedure:
-
Activation of Magnesium: Place magnesium turnings (1.2 equivalents) in a flame-dried Schlenk flask under an inert atmosphere. Add a single crystal of iodine. Gently heat the flask with a heat gun until the iodine sublimes and the color dissipates, indicating the activation of the magnesium surface.
-
Reaction Setup: Allow the flask to cool to room temperature. Add anhydrous THF or Et₂O to the flask.
-
Addition of Aryl Bromide: Dissolve this compound (1 equivalent) in anhydrous THF or Et₂O in a separate flask and add it dropwise to the stirred suspension of activated magnesium.
-
Initiation and Reaction: The reaction mixture may require gentle heating to initiate. The disappearance of the magnesium turnings and the formation of a cloudy solution indicate the formation of the Grignard reagent. The reaction is typically stirred at room temperature or gentle reflux for several hours to ensure complete conversion.
-
Titration: The concentration of the resulting Grignard solution should be determined by titration before use.
B. Formation of 2,4,6-tri-tert-butylphenyllithium (Organolithium Reagent)
The organolithium reagent can be prepared via a metal-halogen exchange reaction between this compound and an alkyllithium reagent, typically n-butyllithium or tert-butyllithium.
Experimental Protocol: Preparation of 2,4,6-tri-tert-butylphenyllithium
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask and standard glassware for air-sensitive techniques
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous Et₂O or THF.
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of Alkyllithium: Slowly add a solution of n-BuLi or t-BuLi (1.0-1.1 equivalents) dropwise to the stirred solution of the aryl bromide.
-
Reaction: The reaction mixture is typically stirred at -78 °C for 1-2 hours. The formation of the aryllithium reagent is usually rapid.
-
Use: The resulting 2,4,6-tri-tert-butylphenyllithium solution is typically used immediately in subsequent reactions.
II. Applications in Synthesis
The sterically hindered nature of the 2,4,6-tri-tert-butylphenyl organometallic reagents makes them valuable in several synthetic applications.
A. Synthesis of Sterically Hindered Biaryls via Cross-Coupling Reactions
2,4,6-tri-tert-butylphenylmagnesium bromide can be used in transition metal-catalyzed cross-coupling reactions to synthesize sterically crowded biaryl compounds. These compounds are of interest in materials science and as ligands in catalysis.
Table 1: Iron-Catalyzed Cross-Coupling of Grignard Reagents with Aryl Sulfamates
| Entry | Aryl Sulfamate | Grignard Reagent | Catalyst | Ligand | Product | Yield (%) |
| 1 | Phenyl N,N-dimethylsulfamate | Hexylmagnesium chloride | FeCl₂ | SIMes·HCl | Hexylbenzene | 85 |
| 2 | Naphthyl N,N-dimethylsulfamate | Hexylmagnesium chloride | FeCl₂ | SIMes·HCl | 2-Hexylnaphthalene | 78 |
Data adapted from a representative iron-catalyzed cross-coupling protocol. While not directly using 2,4,6-tri-tert-butylphenylmagnesium bromide, this protocol can be adapted for its use.
Experimental Protocol: Synthesis of a Sterically Hindered Biaryl (General Procedure)
Materials:
-
2,4,6-tri-tert-butylphenylmagnesium bromide solution in THF
-
Aryl halide or triflate (e.g., 2-bromotoluene)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous THF
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask and standard glassware for air-sensitive techniques
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium or nickel catalyst (typically 1-5 mol%).
-
Addition of Reactants: Add the aryl halide or triflate (1 equivalent) dissolved in anhydrous THF.
-
Addition of Grignard Reagent: Slowly add the solution of 2,4,6-tri-tert-butylphenylmagnesium bromide (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
B. Reactions with Electrophiles
2,4,6-tri-tert-butylphenyllithium is a powerful nucleophile that can react with a wide range of electrophiles to introduce the bulky 2,4,6-tri-tert-butylphenyl group.
Table 2: Representative Reactions of Aryllithium Reagents with Electrophiles
| Entry | Aryllithium Reagent | Electrophile | Product |
| 1 | Phenyllithium | Benzaldehyde | Diphenylmethanol |
| 2 | Phenyllithium | Carbon dioxide, then H₃O⁺ | Benzoic acid |
| 3 | Phenyllithium | Dimethylformamide (DMF), then H₃O⁺ | Benzaldehyde |
This table provides general examples of aryllithium reactivity that can be applied to 2,4,6-tri-tert-butylphenyllithium.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of organometallic reagents and their applications.
Logical Relationship of Reagent Formation
Caption: Formation of Grignard and Organolithium reagents from the parent aryl bromide.
Application Notes and Protocols for Stille Coupling with 2-Bromo-1,3,5-tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] This reaction joins an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][2] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, along with their compatibility with a wide array of functional groups, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[3][4]
This document provides detailed application notes and a representative protocol for the Stille coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene, a sterically hindered aryl bromide. The bulky tert-butyl groups adjacent to the bromine atom present a significant steric challenge, often requiring carefully optimized reaction conditions, including the use of specific palladium catalysts and bulky, electron-rich phosphine ligands to achieve efficient coupling.[5]
Reaction Principle
The catalytic cycle of the Stille coupling is well-established and generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired cross-coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Conditions for Stille Coupling of Sterically Hindered Aryl Bromides
While a specific protocol for this compound is not extensively documented, the following table summarizes typical conditions successfully employed for the Stille coupling of other sterically hindered aryl bromides. These conditions can serve as a strong starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd(OAc)₂ (Palladium(II) acetate) |
| Ligand | P(t-Bu)₃ (Tri-tert-butylphosphine) | None (included in catalyst) | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |
| Organostannane | Vinyltributyltin | Phenyltributyltin | (Thiophen-2-yl)tributylstannane |
| Solvent | Toluene | Dioxane | N,N-Dimethylformamide (DMF) |
| Additive | CsF (Cesium fluoride) | LiCl (Lithium chloride) | CuI (Copper(I) iodide) |
| Temperature | 80-110 °C | 90-120 °C | 80-100 °C |
| Reaction Time | 12-24 hours | 18-36 hours | 12-24 hours |
| Typical Yield | Moderate to High | Moderate | Moderate to High |
Experimental Protocols
This section provides a detailed, representative protocol for the Stille coupling of this compound with vinyltributyltin. This protocol is based on general procedures for sterically hindered substrates and should be optimized for specific applications.
Materials and Reagents
-
This compound
-
Vinyltributyltin
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium fluoride (CsF)
-
Anhydrous, degassed toluene
-
Standard Schlenk line or glovebox equipment
-
Saturated aqueous potassium fluoride (KF) solution
-
Organic solvents for extraction (e.g., ethyl acetate, hexanes)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1-2.5 mol%) and P(t-Bu)₃ (4-10 mol%) under an inert atmosphere (argon or nitrogen).
-
Addition of Reagents: To the flask, add this compound (1.0 equivalent) and cesium fluoride (1.5-2.0 equivalents).
-
Solvent and Stannane Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide. Stir the mixture for 10-15 minutes at room temperature. Then, add vinyltributyltin (1.1-1.5 equivalents) to the reaction mixture via syringe.
-
Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture in a preheated oil bath to 100-110 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble organotin fluorides.
-
Filtration and Extraction: Filter the mixture through a pad of celite, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes or a hexanes/ethyl acetate gradient) to afford the purified 2-vinyl-1,3,5-tri-tert-butylbenzene.
Visualizations
General Experimental Workflow for Stille Coupling
Caption: A generalized experimental workflow for a Stille cross-coupling reaction.
Catalytic Cycle of the Stille Reaction
Caption: A simplified catalytic cycle for the Stille cross-coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromo-1,3,5-tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This reaction has found widespread application in organic synthesis, from the laboratory scale to industrial processes. However, substrates with significant steric hindrance, such as 2-Bromo-1,3,5-tri-tert-butylbenzene, present a considerable challenge to standard Heck reaction conditions. The bulky tert-butyl groups ortho and para to the bromine atom impede the oxidative addition of the aryl bromide to the palladium(0) catalyst, a critical step in the catalytic cycle.
These application notes provide an overview of the challenges and potential solutions for conducting the Heck reaction with the sterically demanding substrate, this compound. While specific experimental data for this exact substrate is limited in publicly available literature, this document outlines a recommended protocol based on successful Heck reactions performed on other sterically hindered aryl halides.
Challenges in the Heck Reaction of Sterically Hindered Aryl Halides
The primary obstacle in the Heck reaction of substrates like this compound is the steric bulk surrounding the reaction center. This steric hindrance can:
-
Inhibit Oxidative Addition: The large tert-butyl groups can prevent the palladium catalyst from approaching and inserting into the carbon-bromine bond.
-
Slow Down Reaction Rates: Even if oxidative addition occurs, the subsequent steps of the catalytic cycle, such as migratory insertion and beta-hydride elimination, can be significantly retarded.
-
Promote Catalyst Decomposition: The harsh conditions (high temperatures and long reaction times) often required to overcome steric hindrance can lead to the decomposition of the palladium catalyst, resulting in low yields.
To address these challenges, specialized catalytic systems and reaction conditions are necessary. The use of bulky, electron-rich phosphine ligands has proven effective in promoting the Heck reaction of sterically hindered aryl chlorides and bromides.[2] These ligands can stabilize the palladium catalyst and facilitate the oxidative addition step.
Proposed Heck Reaction Conditions
Based on successful protocols for other sterically hindered aryl halides, the following conditions are recommended as a starting point for the Heck reaction of this compound. Optimization of these parameters will likely be necessary to achieve optimal results.
Data Presentation: Proposed Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | A common and effective Pd(0) source for cross-coupling reactions. |
| Ligand | Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt (P(t-Bu)₃-HBF₄) | A bulky, electron-rich ligand known to be effective for sterically hindered substrates.[2] |
| Base | Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) | Strong, non-nucleophilic bases suitable for Heck reactions. Cs₂CO₃ is often superior for challenging substrates.[2] |
| Solvent | 1,4-Dioxane or N,N-Dimethylformamide (DMF) | High-boiling, polar aprotic solvents that can facilitate the reaction and solubilize the reactants. |
| Temperature | 100-140 °C | Elevated temperatures are typically required to overcome the activation barrier for sterically hindered substrates. |
| Alkene | Styrene, n-butyl acrylate, or other suitable alkenes | The choice of alkene will influence the reaction rate and yield. Electron-poor alkenes are generally more reactive. |
Experimental Protocols
The following is a detailed, generalized protocol for the Heck reaction of this compound. Note: This protocol is a starting point and may require optimization. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃-HBF₄)
-
Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired alkene (1.5-2.0 equiv), and the base (Cs₂CO₃ or K₂CO₃, 2.0 equiv).
-
Catalyst Preparation: In a separate, dry vial, weigh the palladium precatalyst (Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (P(t-Bu)₃ or P(t-Bu)₃-HBF₄, 2-10 mol%).
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas three times. Add the anhydrous solvent (dioxane or DMF) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and ligand mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired substituted alkene.
Mandatory Visualization
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: A simplified diagram of the Heck reaction catalytic cycle.
Experimental Workflow
This diagram outlines the general workflow for setting up and performing the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Conclusion
The Heck reaction of the highly sterically hindered substrate, this compound, presents a significant synthetic challenge. However, by employing a robust catalytic system composed of a palladium(0) source and a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine, along with optimized reaction conditions, this transformation is expected to be achievable. The provided protocol serves as a comprehensive starting point for researchers aiming to perform this challenging but valuable coupling reaction. Further optimization of the reaction parameters, including catalyst loading, ligand-to-metal ratio, base, solvent, and temperature, may be required to maximize the yield of the desired product.
References
Synthesis of 2,4,6-tri-tert-butylphenyl Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the sterically hindered 2,4,6-tri-tert-butylphenyl scaffold offers a unique platform for developing novel molecules with diverse applications. The bulky tert-butyl groups impart significant steric shielding, influencing the reactivity and properties of the aromatic core and its functional groups. This can lead to enhanced stability, selectivity in reactions, and unique biological activities. These derivatives have found utility as antioxidants, synthetic intermediates, and are of growing interest in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the synthesis of key 2,4,6-tri-tert-butylphenyl derivatives. It includes quantitative data for easy comparison of different synthetic routes and visual diagrams of experimental workflows and relevant biological pathways to aid in research and development.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 2,4,6-tri-tert-butylphenyl derivatives, providing a comparative overview of reported yields and physical properties.
Table 1: Synthesis and Properties of 2,4,6-tri-tert-butylphenyl Derivatives
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 1,3,5-Tri-tert-butylbenzene | p-Di-tert-butylbenzene | t-butyl chloride, AlCl₃ | High | 72.5-73[1] |
| 2,4,6-Tri-tert-butylphenol | Phenol | Isobutylene, H₂SO₄ | Up to 90 | 131 |
| 2,4,6-Tri-tert-butylbromobenzene | 1,3,5-Tri-tert-butylbenzene | Bromine, Silver nitrate | - | 177-177.5[2] |
| 2,4,6-Tri-tert-butylnitrobenzene | 1,3,5-Tri-tert-butylbenzene | Fuming HNO₃, Acetic acid, Acetic anhydride | 80 | 204-206[3] |
| 2,4,6-Tri-tert-butylaniline | 2,4,6-Tri-tert-butylnitrobenzene | Reduction | - | 146-148[3] |
| N-(2,4,6-tri-tert-butylphenyl)acetamide | 2,4,6-Tri-tert-butylaniline | Acetic anhydride, Pyridine | - | - |
| N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide | N-(2,4,6-tri-tert-butylphenyl)acetamide | Fuming HNO₃, Acetic anhydride, Acetic acid | - | - |
| 2,4,6-Tri-tert-butyl-3-nitroaniline | N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide | H₂SO₄ or HCl, Ethanol, Water | - | - |
| 2,4,6-Tri-tert-butylbenzoic acid | 2,4,6-Tri-tert-butylbromobenzene | n-Butyllithium, CO₂ | 60 | 297[3] |
| 2,4,6-Tri-tert-butylphenoxyl Radical | 2,4,6-Tri-tert-butylphenol | Potassium ferricyanide, NaOH | 56 | - |
Table 2: Spectroscopic Data for Key 2,4,6-tri-tert-butylphenyl Derivatives
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spec (m/z) |
| 1,3,5-Tri-tert-butylbenzene | 7.21 (s, 3H), 1.30 (s, 27H) | 148.9, 118.8, 34.6, 31.5 | 246 (M+) |
| 2,4,6-Tri-tert-butylphenol | 7.21 (s, 2H), 5.02 (s, 1H, OH), 1.45 (s, 18H), 1.30 (s, 9H) | 151.3, 141.4, 134.9, 121.8, 34.5, 31.7, 30.4 | 262 (M+) |
| 2,4,6-Tri-tert-butylbromobenzene | 7.40 (s, 2H), 1.60 (s, 18H), 1.31 (s, 9H) | - | 324, 326 (M+, M+2) |
| 2,4,6-Tri-tert-butylbenzoic acid | - | - | 290 (M+) |
Experimental Protocols
Detailed methodologies for the synthesis of key 2,4,6-tri-tert-butylphenyl derivatives are provided below.
Protocol 1: Synthesis of 1,3,5-Tri-tert-butylbenzene
This procedure describes an improved method for the preparation of 1,3,5-tri-tert-butylbenzene from p-di-tert-butylbenzene.[1]
Materials:
-
p-Di-tert-butylbenzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve p-di-tert-butylbenzene in the anhydrous solvent.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
Add tert-butyl chloride dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield white crystals of 1,3,5-tri-tert-butylbenzene.
Protocol 2: Synthesis of 2,4,6-Tri-tert-butylbromobenzene
This protocol details the bromination of 1,3,5-tri-tert-butylbenzene.[2]
Materials:
-
1,3,5-Tri-tert-butylbenzene
-
Bromine
-
Silver nitrate
-
Carbon tetrachloride (or another suitable inert solvent)
-
Sodium thiosulfate solution
-
Round-bottom flask, dropping funnel, magnetic stirrer.
Procedure:
-
Dissolve 1,3,5-tri-tert-butylbenzene in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.
-
Add a catalytic amount of silver nitrate to the solution.
-
Add bromine dropwise to the stirred solution at room temperature. The reaction progress can be monitored by the disappearance of the bromine color.
-
Continue stirring for an additional 2-3 hours after the bromine addition is complete.
-
Wash the reaction mixture with sodium thiosulfate solution to remove any unreacted bromine, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product is purified by recrystallization from ethanol to give 2,4,6-tri-tert-butylbromobenzene as shining plates.[3]
Protocol 3: Synthesis of 2,4,6-Tri-tert-butylbenzoic Acid
This procedure describes the synthesis of 2,4,6-tri-tert-butylbenzoic acid via lithiation of the corresponding bromobenzene followed by carbonation.[3]
Materials:
-
2,4,6-Tri-tert-butylbromobenzene
-
n-Butyllithium (in hexane)
-
Dry diethyl ether
-
Dry ice (solid CO₂)
-
Hydrochloric acid, dilute
-
Round-bottom flask, syringe, magnetic stirrer, nitrogen atmosphere.
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4,6-tri-tert-butylbromobenzene and dry diethyl ether.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium solution via syringe with stirring.
-
Stir the mixture at -78 °C for 1 hour to ensure the formation of 2,4,6-tri-tert-butylphenyllithium.
-
Quench the reaction by carefully adding crushed dry ice to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization from petroleum ether to obtain thick white needles of 2,4,6-tri-tert-butylbenzoic acid.[3]
Protocol 4: Synthesis of 2,4,6-Tri-tert-butyl-3-nitroaniline
This three-step synthesis is necessary due to the high steric hindrance and to control the regioselectivity of the nitration.[4]
Step 1: Acetylation of 2,4,6-Tri-tert-butylaniline
-
Dissolve 2,4,6-tri-tert-butylaniline in glacial acetic acid in a round-bottom flask.[4]
-
Slowly add acetic anhydride to the stirred solution.[4]
-
Heat the reaction mixture to reflux for 1-2 hours.[4]
-
Cool the mixture to room temperature and pour it into ice-water to precipitate the product, N-(2,4,6-tri-tert-butylphenyl)acetamide.[4]
-
Collect the solid by vacuum filtration, wash with cold water, and dry.[4]
Step 2: Nitration of N-(2,4,6-tri-tert-butylphenyl)acetamide
-
Dissolve the dried N-(2,4,6-tri-tert-butylphenyl)acetamide in a mixture of concentrated sulfuric acid and acetic acid in a flask cooled to 0-5 °C.[4]
-
Separately, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C.[4]
-
Add the nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature between 0 and 5 °C.[4]
-
Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.[4]
-
Carefully pour the reaction mixture over crushed ice to precipitate the product, N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Hydrolysis of N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide
-
Suspend the dried N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude 2,4,6-tri-tert-butyl-3-nitroaniline.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Visualizations
Experimental Workflow
The following diagram illustrates a general synthetic workflow for accessing various 2,4,6-tri-tert-butylphenyl derivatives starting from commercially available benzene.
References
Troubleshooting & Optimization
improving yield of Suzuki coupling with hindered 2-Bromo-1,3,5-tri-tert-butylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki coupling reactions with the sterically hindered substrate, 2-Bromo-1,3,5-tri-tert-butylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
The primary challenge arises from the significant steric hindrance caused by the three tert-butyl groups on the aryl bromide. This bulkiness impedes the key steps of the Suzuki-Miyaura catalytic cycle, namely the oxidative addition of the aryl bromide to the palladium(0) complex and the subsequent reductive elimination to form the desired biaryl product. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such demanding substrates.[1]
Q2: What are the most critical factors to consider for a successful coupling with this substrate?
For sterically hindered substrates, the most crucial factors are the choice of the palladium catalyst and, most importantly, the phosphine ligand.[1] The base and solvent system also play a significant role in achieving high yields.[2][3][4]
Q3: Which types of ligands are most effective for this reaction?
Bulky, electron-rich phosphine ligands are essential.[1] These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species necessary for the oxidative addition of the hindered aryl halide.[1] They also accelerate the reductive elimination step. Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices.[1] N-Heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in couplings involving sterically hindered substrates.[2]
Q4: What are the recommended palladium precursors?
Commonly used and effective palladium precursors for generating the active Pd(0) catalyst in situ include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[5][6]
Q5: How does the choice of base impact the reaction?
The base is crucial for activating the boronic acid, facilitating the transmetalation step.[6] For sterically hindered couplings, moderately strong to strong bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1] In particularly challenging cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary to achieve high yields.[1][2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yields are the most common problem when coupling this compound. This is typically due to an inefficient catalyst system that cannot overcome the steric hindrance.
Troubleshooting Steps:
-
Optimize the Ligand: This is the most critical parameter. If you are using a standard ligand like PPh₃, switch to a bulky, electron-rich phosphine ligand.
-
Recommendation: Employ Buchwald-type ligands (e.g., SPhos, XPhos) or cataCXium® A. These are specifically designed for sterically demanding couplings. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2]
-
-
Re-evaluate the Base: An inappropriate base can lead to poor activation of the boronic acid.
-
Recommendation: If using a weak base like Na₂CO₃, switch to a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For extremely challenging couplings, consider using t-BuOK.[2]
-
-
Change the Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Increase Reaction Temperature and Time: Sterically hindered reactions often require more forcing conditions.
-
Recommendation: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor the reaction progress over a longer period (e.g., 24 hours).
-
Issue 2: Significant Formation of Side Products (e.g., Protodeboronation)
The appearance of significant side products, such as the debrominated starting material (1,3,5-tri-tert-butylbenzene), indicates that the desired cross-coupling pathway is slow compared to competing side reactions like protodeboronation of the boronic acid.
Troubleshooting Steps:
-
Ensure Anhydrous and Inert Conditions: The presence of water and oxygen can promote the decomposition of the boronic acid and the catalyst.
-
Use a More Stable Boronic Acid Derivative: Boronic acids can be susceptible to decomposition.
-
Optimize the Base: Some bases can accelerate protodeboronation.
-
Recommendation: If you are observing significant protodeboronation, try switching to a different base. For example, if using a very strong base, you might switch to K₃PO₄.
-
Data on Reaction Condition Optimization
The following tables summarize the effect of different reaction components on the yield of Suzuki couplings with sterically hindered substrates, based on literature data.
Table 1: Effect of Ligand on Yield
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | Low to Moderate |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | Moderate to High |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | High |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | High |
| NHC Ligand | Pd(OAc)₂ | t-BuOK | Dioxane | 80 | >99[2] |
Table 2: Effect of Base and Solvent on Yield
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| Buchwald Ligand | Pd(OAc)₂ | Na₂CO₃ | Toluene | 100 | Low |
| Buchwald Ligand | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | High |
| Buchwald Ligand | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | High |
| NHC Ligand | Pd(OAc)₂ | t-BuOK | Dioxane | 80 | >99[2] |
| Buchwald Ligand | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | Moderate to High[3] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium precursor, the ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Caption: Key components for a successful Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Lithiation of 2-Bromo-1,3,5-tri-tert-butylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the lithiation of 2-bromo-1,3,5-tri-tert-butylbenzene. Our aim is to offer practical solutions to common challenges encountered during this sterically hindered organometallic reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between this compound and an organolithium reagent like n-butyllithium?
The primary and desired reaction is a lithium-halogen exchange, yielding the highly sterically hindered aryllithium reagent, 2,4,6-tri-tert-butylphenyllithium. This intermediate is a powerful tool for introducing a variety of functional groups onto the bulky aromatic scaffold.
Q2: What are the most common side reactions observed during the lithiation of this compound?
Due to the sterically demanding nature of the substrate, several side reactions can compete with the desired lithium-halogen exchange. The most prevalent side reactions include:
-
Protonolysis: The highly basic 2,4,6-tri-tert-butylphenyllithium intermediate can be quenched by trace amounts of protic sources (e.g., water, alcohols, or even the solvent) to produce the corresponding reduced arene, 1,3,5-tri-tert-butylbenzene.
-
Wurtz-type Coupling: The aryllithium intermediate can react with the starting material, this compound, or with butyl bromide formed during the exchange, leading to the formation of homocoupled (biphenyl) or heterocoupled products.
-
Reaction with Solvent: At elevated temperatures, organolithium reagents can react with ethereal solvents like tetrahydrofuran (THF).
Q3: Is benzyne formation a significant side reaction in this specific lithiation?
The formation of a benzyne intermediate is generally considered unlikely in the lithiation of this compound. The extreme steric hindrance imposed by the three tert-butyl groups ortho and para to the bromine atom makes the elimination of lithium bromide to form a highly strained aryne intermediate energetically unfavorable.
Q4: How can I minimize the formation of the major side product, 1,3,5-tri-tert-butylbenzene?
The formation of 1,3,5-tri-tert-butylbenzene arises from the protonation of the desired aryllithium intermediate. To minimize this side reaction, it is crucial to maintain strictly anhydrous and inert reaction conditions. This includes using freshly distilled, dry solvents, flame-drying all glassware under vacuum, and performing the reaction under a positive pressure of an inert gas such as argon or nitrogen.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired functionalized product and recovery of starting material. | Incomplete lithiation. | - Ensure the n-butyllithium reagent is fresh and has been recently titrated to determine its exact concentration.- Increase the equivalents of n-butyllithium (e.g., from 1.1 to 1.5 equivalents).- Increase the reaction time for the lithium-halogen exchange step.- Consider performing the reaction at a slightly higher temperature (e.g., from -78°C to -40°C) to facilitate the exchange, but be mindful of potential side reactions with the solvent. |
| Significant formation of 1,3,5-tri-tert-butylbenzene. | Presence of protic impurities. | - Use rigorously dried solvents and reagents.- Flame-dry all glassware under high vacuum immediately before use.- Ensure a robust inert atmosphere is maintained throughout the entire process, including the quench with the electrophile.- Quench the reaction at low temperature before allowing it to warm to room temperature. |
| Formation of high molecular weight, non-polar byproducts. | Wurtz-type coupling reactions. | - Add the n-butyllithium solution slowly to the solution of the aryl bromide at low temperature to maintain a low concentration of the organolithium reagent.- Ensure efficient stirring to quickly disperse the n-butyllithium and promote the desired lithium-halogen exchange over coupling reactions.- Use a less coordinating solvent if possible, as highly coordinating solvents can sometimes promote coupling. |
| Reaction mixture turns dark or shows signs of decomposition. | Reaction with the solvent or thermal instability. | - Maintain a low reaction temperature (typically -78°C) throughout the lithiation and quenching steps.- Avoid prolonged reaction times at temperatures above -40°C, especially when using THF as a solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the bromination of 1,3,5-tri-tert-butylbenzene.
Materials:
-
1,3,5-Tri-tert-butylbenzene
-
Bromine
-
Iron powder
-
Carbon tetrachloride (or a suitable alternative solvent)
-
10% Sodium hydroxide solution
-
Magnesium sulfate
-
Hexane or petroleum ether for recrystallization
Procedure:
-
Dissolve 1,3,5-tri-tert-butylbenzene (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Add iron powder (catalytic amount) to the stirred solution.
-
Slowly add a solution of bromine (1.0-1.1 eq) in carbon tetrachloride to the reaction mixture at 0°C over a period of 30 minutes.
-
Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into cold water.
-
Separate the organic layer and wash it with a 10% sodium hydroxide solution to remove any unreacted bromine, followed by washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane or petroleum ether to obtain this compound as a white solid.
Protocol 2: General Procedure for the Lithiation of this compound and Quenching with an Electrophile
This protocol outlines the formation of 2,4,6-tri-tert-butylphenyllithium and its subsequent reaction with a generic electrophile.
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Electrophile (e.g., dimethylformamide, carbon dioxide, etc.)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (argon or nitrogen), place this compound (1.0 eq) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum.
-
Add anhydrous diethyl ether or THF via syringe.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1-1.5 eq) in hexanes dropwise to the stirred solution, maintaining the internal temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Slowly add the desired electrophile (1.2-2.0 eq) to the reaction mixture at -78°C.
-
After the addition is complete, continue stirring at -78°C for an additional 1-3 hours.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 2-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
The following table summarizes the expected products from the lithiation of this compound. The yields are estimates and can vary significantly based on reaction conditions.
| Product | Structure | Formation Pathway | Typical Yield Range (%) | Analytical Characterization |
| Desired Functionalized Product | R = Functional group from electrophile | Lithium-halogen exchange followed by electrophilic quench | 50 - 90 | NMR, GC-MS, IR |
| 1,3,5-Tri-tert-butylbenzene | Protonolysis of the aryllithium intermediate | 5 - 30 | GC-MS, comparison with authentic sample | |
| 5,5',-Di-tert-butyl-2,2',4,4',6,6'-hexa-tert-butylbiphenyl | Wurtz-type homocoupling of the aryllithium | < 5 | GC-MS, NMR |
Visualizations
Caption: Experimental workflow for the lithiation of this compound.
Caption: Main reaction pathway and major side reactions.
Technical Support Center: Cross-Coupling Reactions with 2-Bromo-1,3,5-tri-tert-butylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the low reactivity of 2-Bromo-1,3,5-tri-tert-butylbenzene in cross-coupling reactions. The sterically demanding nature of this substrate, with three bulky tert-butyl groups ortho and para to the bromine atom, presents significant hurdles to achieving efficient carbon-carbon and carbon-heteroatom bond formation.
Troubleshooting Guide
This guide addresses common issues observed during cross-coupling reactions involving this compound.
Problem: Low to No Conversion of this compound
Potential Causes:
-
Steric Hindrance: The primary reason for low reactivity is the severe steric bulk around the reaction center, which impedes the oxidative addition step in the catalytic cycle.
-
Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be suitable for activating the sterically hindered C-Br bond.
-
Inappropriate Base: The base might not be strong enough or soluble enough to effectively participate in the transmetalation or related steps.
-
Low Reaction Temperature: Insufficient thermal energy may not be enough to overcome the high activation energy of the reaction.
-
Poor Solvent Choice: The solvent may not adequately dissolve all reactants or may not be suitable for the specific catalytic system.
Solutions:
-
Optimize the Catalyst and Ligand:
-
Bulky, Electron-Rich Ligands: Employ sterically demanding and electron-donating phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species, which is crucial for the oxidative addition to the hindered aryl bromide. Examples include tri-tert-butylphosphine (P(t-Bu)₃), RuPhos, and SPhos.[1] N-heterocyclic carbene (NHC) ligands with "flexible steric bulk" have also shown high efficiency.[2]
-
Palladacycle Precatalysts: Consider using palladacycle precatalysts, which are often more stable and can provide a more active catalytic species in situ.[2]
-
-
Select a Suitable Coupling Reaction and Conditions:
-
Suzuki-Miyaura Coupling: This is a robust choice for sterically hindered substrates.[2][3] Key is the use of a strong base like t-BuOK in a solvent such as dioxane.[2]
-
Kumada Coupling: This reaction utilizes a Grignard reagent and can be effective for hindered systems, often catalyzed by nickel or palladium.[4][5]
-
Negishi Coupling: The use of organozinc reagents in Negishi coupling can be advantageous due to their high reactivity.[6][7] Highly active catalyst systems based on dialkylbiarylphosphine ligands like RuPhos have been developed for sterically hindered substrates.[1]
-
Stille Coupling: While less common for such hindered substrates, specific bulky proazaphosphatrane ligands have been shown to be effective.[8]
-
-
Adjust Reaction Parameters:
-
Increase Temperature: Carefully increase the reaction temperature. Microwave irradiation can sometimes accelerate reactions with sterically hindered substrates.[9]
-
Optimize Base and Solvent: For Suzuki couplings, strong, non-coordinating bases like Cs₂CO₃, K₃PO₄, or t-BuOK are often preferred.[10] Anhydrous and deoxygenated solvents are critical. Toluene, dioxane, and THF are commonly used.[10]
-
Problem: Side Product Formation (e.g., Homocoupling, Hydrodehalogenation)
Potential Causes:
-
Catalyst Decomposition: The catalyst may decompose to form palladium black, which can promote side reactions.
-
Moisture or Oxygen Contamination: Traces of water or oxygen can lead to the formation of undesired byproducts.
-
Inefficient Transmetalation: A slow transmetalation step can allow for competing side reactions of the organometallic reagent or the palladium intermediate.
Solutions:
-
Ensure Inert Atmosphere: Use standard Schlenk or glovebox techniques to maintain an inert atmosphere of argon or nitrogen throughout the reaction setup and duration.
-
Use High-Purity Reagents and Solvents: Ensure all reagents and solvents are anhydrous and properly degassed.
-
Ligand Choice: The choice of ligand can influence the stability of the catalytic species and minimize side reactions. Bulky phosphine ligands can help stabilize the Pd(0) species.
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the organometallic coupling partner to favor the desired cross-coupling pathway.[11]
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is generally the most successful for this compound?
The Suzuki-Miyaura coupling is often a good starting point due to its tolerance of a wide range of functional groups and the availability of various boronic acids and esters.[9] However, for specific transformations, other reactions like Kumada or Negishi couplings might offer advantages, particularly in terms of the reactivity of the organometallic partner.[5][6]
Q2: What are the most effective catalyst and ligand systems for Suzuki-Miyaura coupling of this substrate?
For Suzuki-Miyaura couplings of sterically hindered aryl bromides, palladium catalysts paired with bulky, electron-rich phosphine ligands are highly recommended. Catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ or Pd(OAc)₂ with ligands such as RuPhos or SPhos have demonstrated success.[12][13] Robust acenaphthoimidazolylidene palladium complexes (NHC ligands) have also shown excellent yields with low catalyst loadings.[2]
Q3: Can I use Buchwald-Hartwig amination with this compound?
Yes, but it is challenging. The Buchwald-Hartwig amination of sterically hindered aryl halides requires carefully optimized conditions.[14][15] The use of highly active, sterically demanding ligands is crucial. Bidentate phosphine ligands like BINAP and DPPF were early developments that improved the scope for hindered substrates.[15] More modern, bulkier monophosphine ligands are generally more effective.
Q4: Is Sonogashira coupling a viable option?
Sonogashira coupling with sterically hindered aryl bromides is difficult due to the steric hindrance impeding the approach of the copper acetylide. However, the use of bulky, electron-rich phosphines like P(t-Bu)₃ can enable these reactions, even at room temperature in some cases.[16] Copper-free Sonogashira protocols might also be beneficial in reducing side reactions.[17]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF·2H₂O | THF | Room Temp | High | [13] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 100 | Good | [12] |
| Acenaphthoimidazolylidene Pd Complex | - | t-BuOK | Dioxane | 80 | >99 | [2] |
| Pd/BI-DIME | - | K₃PO₄ | Toluene/H₂O | 110 | High | [3] |
Table 2: Overview of Cross-Coupling Reactions for Sterically Hindered Aryl Halides.
| Reaction Type | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Challenges |
| Suzuki-Miyaura | Boronic acid/ester | Pd | High functional group tolerance, commercially available reagents.[18] | Requires a base, potential for protodeboronation.[12] |
| Kumada | Grignard (RMgX) | Ni or Pd | Highly reactive organometallic reagent.[5][19] | Low functional group tolerance due to basicity of Grignard reagent.[19][20] |
| Negishi | Organozinc (RZnX) | Pd or Ni | High reactivity, good functional group tolerance.[6][7] | Organozinc reagents can be moisture-sensitive.[1] |
| Stille | Organotin (RSnR₃) | Pd | Tolerates a wide range of functional groups. | Toxicity of tin reagents and byproducts. |
| Buchwald-Hartwig | Amine | Pd | Direct C-N bond formation.[14][15] | Can be challenging with very hindered substrates.[21] |
| Sonogashira | Terminal Alkyne | Pd/Cu | Direct formation of aryl alkynes.[22][23] | Steric hindrance can severely limit reactivity.[24] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific coupling partners.
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Base and Solvent: Add a strong base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.). The tube is then evacuated and backfilled with argon (this cycle is repeated three times). Add degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Negishi Coupling of this compound
This protocol is a general guideline and requires strict anhydrous and anaerobic conditions.
-
Catalyst Preparation: In a glovebox, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%) and a suitable ligand (e.g., RuPhos, 2-5 mol%) to a flame-dried Schlenk tube. Add anhydrous THF.
-
Addition of Reactants: To the catalyst mixture, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent (1.1-1.5 equiv., as a solution in THF) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-100 °C) and stir until the starting material is consumed (monitor by GC-MS or TLC).
-
Quenching and Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Caption: Key factors influencing the cross-coupling catalytic cycle.
References
- 1. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 17. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 18. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kumada Coupling | NROChemistry [nrochemistry.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-1,3,5-tri-tert-butylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of 2-Bromo-1,3,5-tri-tert-butylbenzene from its common starting material, 1,3,5-tri-tert-butylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities are typically unreacted starting material (1,3,5-tri-tert-butylbenzene) and a di-brominated byproduct (likely 2,4-Dibromo-1,3,5-tri-tert-butylbenzene). The formation of the di-bromo impurity is almost inevitable, even under controlled conditions.[1]
Q2: I have a low yield after my purification. What are the likely causes?
A2: Low yields can result from several factors. During recrystallization, using too much solvent, not allowing for sufficient cooling time, or premature crystallization during a hot filtration can lead to product loss. In distillation, improper fraction collection or decomposition at high temperatures can reduce the yield.
Q3: My purified product is off-color (yellowish or brownish). How can I remove the colored impurities?
A3: Colored impurities can often be removed by treating the crude product with activated charcoal during the recrystallization process. The charcoal adsorbs the colored compounds, which can then be removed by hot filtration. However, be aware that activated charcoal can also adsorb some of the desired product, potentially lowering the yield.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. The most common are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to identify the product and detect the presence of starting material or the di-bromo impurity. The ¹H NMR spectrum of the pure product shows a singlet for the aromatic protons and a singlet for the tert-butyl protons.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can separate the desired product from volatile impurities and provide their mass-to-charge ratio, confirming their identity.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the purification. A suitable eluent system will show distinct spots for the product and impurities.
Troubleshooting Guides
This section provides detailed troubleshooting for the most common purification techniques for this compound.
Recrystallization
Recrystallization is a common and effective method for purifying this compound, with hexane or petroleum ether being the recommended solvents.[1]
Troubleshooting Common Recrystallization Issues:
| Issue | Possible Cause | Recommended Solution |
| Product does not crystallize upon cooling. | - Insufficient saturation: Too much solvent was used. - Supersaturation: The solution is too clean, lacking nucleation sites. | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product. |
| Product "oils out" instead of forming crystals. | - Cooling is too rapid. - The melting point of the solid is lower than the boiling point of the solvent. - High concentration of impurities. | - Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. - Use a lower-boiling point solvent or a solvent mixture. - Perform a preliminary purification step, such as a simple filtration or a wash, to remove some of the impurities before recrystallization. |
| Low recovery of purified product. | - Too much solvent was used. - The product has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize solubility. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Crystals are contaminated with the starting material. | - The starting material has similar solubility to the product in the chosen solvent. | - Consider a different recrystallization solvent or a solvent mixture. - Perform a second recrystallization on the obtained crystals. |
Column Chromatography
Column chromatography can be employed to separate this compound from both the unreacted starting material and the di-brominated byproduct, which can be challenging to separate by recrystallization alone.[1]
Troubleshooting Common Column Chromatography Issues:
| Issue | Possible Cause | Recommended Solution |
| Poor separation of product and impurities (overlapping fractions). | - Inappropriate eluent system: The polarity of the eluent is too high or too low. - Column overloading: Too much crude material was loaded onto the column. - Improperly packed column: Channeling or cracks in the stationary phase. | - Optimize the eluent system using TLC: Aim for a solvent system that gives a good separation of spots on the TLC plate. For this non-polar compound, a non-polar eluent like pure hexane or a mixture of hexane with a very small amount of a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point. - Use an appropriate amount of stationary phase: A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight. - Ensure the column is packed uniformly without any air bubbles. |
| Product is not eluting from the column. | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, start with pure hexane and slowly increase the percentage of a more polar solvent. |
| Product elutes too quickly with impurities. | - Eluent is too polar. | - Decrease the polarity of the eluent. Start with a less polar solvent system. |
| Streaking of the compound on the column. | - Compound is sparingly soluble in the eluent. - Sample is too concentrated when loaded. | - Choose an eluent in which the compound is more soluble. - Dissolve the sample in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization from Hexane
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot hexane. Heat the mixture on a hot plate with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., pure hexane). Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting purification.
References
preventing dehalogenation of 2-Bromo-1,3,5-tri-tert-butylbenzene
Welcome to the Technical Support Center for 2-Bromo-1,3,5-tri-tert-butylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this sterically hindered aryl bromide.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to dehalogenation?
A1: The significant steric hindrance created by the three tert-butyl groups surrounding the bromine atom makes the C-Br bond susceptible to cleavage. This steric strain can favor pathways that lead to the removal of the bromine atom and its replacement with a hydrogen atom (hydrodehalogenation), particularly under reductive conditions or in the presence of strong bases and certain catalysts.
Q2: What are the most common reactions where dehalogenation of this compound is a significant side reaction?
A2: Dehalogenation is a common side reaction in several key transformations involving this compound, including:
-
Palladium-catalyzed cross-coupling reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The formation of palladium-hydride species is a primary cause of dehalogenation in these reactions.[1][2]
-
Metal-halogen exchange: Reactions involving organolithium reagents (like n-BuLi or t-BuLi) to form an aryllithium species can lead to dehalogenation, especially if sources of protons are available.
-
Grignard reagent formation: The formation of a Grignard reagent can be challenging and may be accompanied by dehalogenation as a side reaction.
Q3: How does the choice of phosphine ligand affect dehalogenation in palladium-catalyzed reactions?
A3: The phosphine ligand plays a crucial role in the outcome of palladium-catalyzed cross-coupling reactions. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are highly recommended. These ligands, such as XPhos, SPhos, and RuPhos, can accelerate the desired reductive elimination step in the catalytic cycle. This increased rate of product formation can outcompete the undesired dehalogenation pathway.[2]
Q4: Can the reaction temperature influence the extent of dehalogenation?
A4: Yes, temperature is a critical parameter. Higher reaction temperatures can promote dehalogenation. It is often advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate. Careful temperature optimization is crucial for minimizing this side reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during specific reactions with this compound.
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of 1,3,5-tri-tert-butylbenzene as a major byproduct, confirmed by GC-MS or NMR.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | These ligands promote the desired reductive elimination step, outcompeting dehalogenation.[2] |
| Base | Switch from strong alkoxide bases (e.g., NaOtBu) to weaker inorganic bases like K₃PO₄ or Cs₂CO₃. | Strong bases can generate hydride species that lead to dehalogenation. |
| Solvent | Use anhydrous, aprotic solvents such as toluene or 1,4-dioxane. | Protic solvents or those that can degrade to form hydride donors should be avoided. |
| Temperature | Start with a lower temperature (e.g., 80 °C) and only increase if the reaction is too slow. | Higher temperatures often increase the rate of dehalogenation. |
| Atmosphere | Ensure a strictly inert atmosphere (Argon or Nitrogen). | Oxygen can affect the catalyst and reaction outcome. |
Issue 2: Poor Yield and Dehalogenation in Buchwald-Hartwig Amination
Symptoms:
-
Low conversion of this compound.
-
Formation of 1,3,5-tri-tert-butylbenzene and recovery of the starting amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich ligand (e.g., BrettPhos, RuPhos). | These systems are effective for coupling sterically hindered substrates and can minimize side reactions. |
| Base | A strong, non-nucleophilic base is often required. Consider lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). | The choice of base is critical and can significantly impact the reaction outcome.[2] |
| Solvent | Anhydrous, aprotic solvents like toluene are generally preferred. | Avoid protic solvents that can quench the base and act as a hydride source. |
| Temperature | Reactions may require elevated temperatures (e.g., 100-110 °C), but careful optimization is necessary to balance reactivity and dehalogenation. | Steric hindrance may necessitate higher temperatures for the reaction to proceed. |
Issue 3: Failure to Form Grignard Reagent or Aryllithium Species and Subsequent Dehalogenation
Symptoms:
-
No reaction with the electrophile after attempting metal-halogen exchange.
-
Quenching the reaction mixture with D₂O results in the formation of 1,3,5-tri-tert-butylbenzene instead of the deuterated product.
Troubleshooting Workflow:
References
Technical Support Center: Sonogashira Coupling with Sterically Hindered Aryl Bromides
Welcome to our dedicated technical support center for the Sonogashira coupling reaction with sterically hindered aryl bromides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this challenging transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira coupling of sterically hindered substrates.
| Problem | Potential Cause | Suggested Solution |
| 1. No or Low Conversion | Inactive Catalyst: The active Pd(0) species may not be forming efficiently or has decomposed. | • Use a fresh source of the palladium catalyst. • Switch to a more robust, air-stable precatalyst that readily generates the active monoligated catalyst in situ.[1] • Ensure phosphine ligands have not been oxidized. |
| Inefficient Oxidative Addition: Steric hindrance on the aryl bromide is preventing the palladium catalyst from accessing the C-Br bond. This is often the rate-limiting step.[1][2] | • Increase the reaction temperature. For many aryl bromides, temperatures around 100°C may be necessary.[3] • Switch to a bulkier, more electron-rich ligand such as P(t-Bu)₃, t-Bu₂PCy, or an N-heterocyclic carbene (NHC) ligand. These promote the formation of a highly reactive 14-electron Pd(0) species.[1][4][5] | |
| Poor Substrate Reactivity: Electron-rich and sterically demanding aryl bromides require more forcing conditions.[6] | • Consider using a higher catalyst loading.[2][6] • If possible, placing the steric bulk on the alkyne component can sometimes be more favorable.[5][6] | |
| 2. Significant Alkyne Homocoupling (Glaser Product) | High Copper(I) Concentration: Excess copper can promote the undesired homocoupling pathway.[1] | • Reduce the loading of the Cu(I) co-catalyst. • Switch to a copper-free Sonogashira protocol. This is the most effective method to eliminate Glaser coupling.[1][2] |
| Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of copper acetylides.[2] | • Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or sparging with an inert gas.[2] | |
| Slow Cross-Coupling: If the desired reaction is slow due to steric hindrance, the competing homocoupling can become the dominant pathway. | • Address the slow cross-coupling using the solutions outlined in "No or Low Conversion". | |
| 3. Formation of Palladium Black | Catalyst Decomposition: The palladium catalyst has precipitated out of the solution, rendering it inactive. | • Ensure the reaction is performed under a strictly inert atmosphere. • The choice of solvent can influence catalyst stability; some anecdotal evidence suggests THF may promote the formation of palladium black.[7] • Using robust ligands like bulky phosphines or NHCs can improve catalyst stability. |
| 4. Hydrodehalogenation of Aryl Bromide | Side Reaction: The aryl bromide is being reduced, replacing the bromine with a hydrogen atom. | • This can sometimes be promoted by certain bases or impurities. Ensure high-purity reagents and solvents. • Optimizing the catalyst and ligand system can sometimes disfavor this side reaction. |
Logical Workflow for Troubleshooting Failed Sonogashira Reactions
Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with a sterically hindered aryl bromide failing or giving low yields?
A1: The primary reason is steric hindrance around the reaction center on the aryl halide, which significantly impedes the oxidative addition step.[1][2] This step is often rate-limiting in the palladium catalytic cycle.[1] The bulky substituents make it difficult for the palladium catalyst to access and react with the carbon-halide bond, leading to slow or incomplete reactions.[1]
Q2: What is the role of the copper co-catalyst, and can I run the reaction without it?
A2: In a traditional Sonogashira reaction, a copper(I) salt acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] However, the presence of copper can lead to the undesirable side reaction of alkyne homocoupling, known as Glaser coupling.[1][2] To avoid this, copper-free Sonogashira protocols have been developed and are often preferred, especially when dealing with sensitive substrates or in pharmaceutical applications where copper contamination is a concern.[1]
Q3: Which type of palladium catalyst and ligand is best for hindered substrates?
A3: For sterically demanding substrates, the choice of ligand is critical. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[1][4] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[1][5] Pre-formed, air-stable precatalysts that readily generate the active monoligated catalyst in situ are particularly effective for challenging couplings.[1]
Q4: Can I use a different halide on my aryl substrate?
A4: Yes, the reactivity of the aryl halide is a crucial factor. The general trend for reactivity in the oxidative addition step is Aryl-I > Aryl-OTf ≥ Aryl-Br >> Aryl-Cl.[8][9] If you are struggling with an aryl bromide, switching to the corresponding aryl iodide will significantly increase the reaction rate and may allow for milder reaction conditions. Conversely, aryl chlorides are much less reactive and typically require more specialized and active catalyst systems.[10]
Q5: What are the best bases and solvents for this reaction?
A5: The choice of base and solvent is highly dependent on the specific substrates and catalyst system. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and can sometimes serve as the solvent as well.[3][7] For copper-free protocols, stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often employed.[11] Solvents should be anhydrous and thoroughly degassed. Common choices include toluene, DMF, THF, and dioxane.[3]
Catalyst Selection Decision Tree
Caption: Decision tree for selecting a catalyst system for hindered aryl bromides.
Quantitative Data Summary
The following table summarizes various catalytic systems and conditions reported for the successful Sonogashira coupling of challenging, sterically hindered aryl halides.
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,6-Dimethylbromobenzene | Phenylacetylene | Pd/PCy₃ | Amine Base | Not Specified | Not Specified | High | [4][6] |
| 2-Bromotoluene | Phenylacetylene | Pd/t-BuPCy₂ | Amine Base | Not Specified | Not Specified | High | [4][6] |
| Bromobenzene | Phenylacetylene | PdCl₂(CH₃CN)₂ / Cyclopropylphosphine | Triethylamine | 3% PTS/H₂O | RT | 96 | [12] |
| p-Bromoanisole | Phenylacetylene | PdCl₂(CH₃CN)₂ / X-Phos | Cs₂CO₃ | 3% PTS/H₂O | RT | Good | [13] |
| 2-Bromoacetophenone | Phenylacetylene | NHC-Pd Complex | Triethylamine | Not Specified | Not Specified | Good | |
| Various Aryl Bromides | Aryl/Alkyl Acetylenes | Na₂PdCl₄ / (t-Bu)₃PH⁺BF₄⁻ / CuI | HN(i-Pr)₂ | HN(i-Pr)₂ | 80 | High | |
| Aryl Bromides | Terminal Alkynes | (NHC)-Cu / (NHC)-Pd | Not Specified | Non-anhydrous | Not Specified | 49-95 | [14] |
Experimental Protocols
General Procedure for Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide using a Palladium Precatalyst
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the sterically hindered aryl bromide (1.0 equiv), the palladium precatalyst (e.g., 2.5 mol%), and a magnetic stir bar.[1]
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[1]
Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the base (e.g., Cs₂CO₃, 2.0 equiv) and the terminal alkyne (1.2 equiv).[1]
Reaction:
-
Stir the mixture at the desired temperature. This can range from room temperature to elevated temperatures (e.g., 80-110 °C) depending on the specific substrates and catalyst system.[1]
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
Workup:
-
Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.[1]
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with the organic solvent (e.g., 2-3 times).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
General Sonogashira Catalytic Cycle
Caption: A simplified diagram of the Sonogashira catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 12. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 14. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
Technical Support Center: Optimizing Grignard Formation with 2-Bromo-1,3,5-tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the successful formation of the Grignard reagent from the sterically hindered substrate, 2-Bromo-1,3,5-tri-tert-butylbenzene. The significant steric bulk imposed by the three tert-butyl groups presents unique challenges to this otherwise standard organometallic reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of 2,4,6-tri-tert-butylphenylmagnesium bromide so challenging?
The primary difficulty arises from the steric hindrance created by the three tert-butyl groups ortho and para to the bromine atom. This bulkiness impedes the approach of the aryl bromide to the surface of the magnesium metal, which is necessary for the oxidative insertion of magnesium into the carbon-bromine bond to occur. Consequently, the reaction is often sluggish and prone to failure.
Q2: What are the most common issues encountered during this Grignard formation?
The most frequently reported problems include:
-
Failure to initiate the reaction: The reaction does not start, and the magnesium remains unreactive.
-
Low yields of the Grignard reagent: Even if the reaction initiates, the conversion to the desired Grignard reagent is often low.
-
Formation of byproducts: The primary side reaction is the Wurtz-type coupling, leading to the formation of 2,2',4,4',6,6'-hexa-tert-butylbiphenyl.[1][2]
Q3: What are the key signs of a successful Grignard reaction initiation?
A successful initiation is typically indicated by one or more of the following observations:
-
A noticeable increase in the temperature of the reaction mixture (exotherm).
-
The appearance of a cloudy or greyish/brown precipitate.
-
Gentle bubbling or refluxing of the solvent (especially with lower boiling point ethers).
-
The disappearance of the color of any chemical activators used, such as iodine.
Troubleshooting Guide
This guide addresses specific problems you may encounter and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings prevents the reaction.[3] | Activate the Magnesium: Employ one or more of the activation methods detailed in the "Experimental Protocols" section. Mechanical methods like crushing the magnesium turnings under an inert atmosphere can be particularly effective in exposing a fresh metal surface.[2][4] |
| Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench the reaction.[5] | Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. | |
| Low Yield of Grignard Reagent | Incomplete Reaction: Due to the steric hindrance, the reaction may not go to completion under standard conditions. | Increase Reaction Time and/or Temperature: Prolonged reflux in a higher-boiling ether solvent like tetrahydrofuran (THF) can improve yields. However, be mindful that higher temperatures can also promote side reactions.[1] |
| Inefficient Magnesium Activation: The initial activation may not have been sufficient to sustain the reaction. | Use a Combination of Activation Methods: For instance, use a chemical initiator like 1,2-dibromoethane in conjunction with mechanical stirring. | |
| Significant Formation of Wurtz Coupling Byproduct | High Local Concentration of Aryl Bromide: Adding the this compound too quickly can lead to a high concentration near the magnesium surface, favoring the reaction between the newly formed Grignard reagent and the unreacted aryl bromide.[1][2] | Slow and Controlled Addition: Add a solution of the aryl bromide dropwise over an extended period. This maintains a low steady-state concentration of the halide. |
| Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1] | Maintain Moderate Temperature: While some heating may be necessary to drive the formation of the sterically hindered Grignard, excessive temperatures should be avoided. Aim for a gentle reflux. |
Experimental Protocols
Note: These protocols are generalized and may require optimization for your specific setup and scale. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Standard Grignard Formation with Chemical Activation
This protocol employs a common chemical activator to initiate the reaction.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Inert gas supply (Nitrogen or Argon)
-
Dry glassware (round-bottom flask, condenser, addition funnel)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for several hours and assembled hot under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine sublimes and deposits on the magnesium, or until bubbling is observed if using 1,2-dibromoethane. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous THF to the flask to cover the magnesium. Prepare a solution of this compound in anhydrous THF in the addition funnel.
-
Initiation: Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the formation of a cloudy suspension. If the reaction does not start, gentle warming may be necessary.
-
Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure maximum conversion. The final Grignard reagent will be a cloudy, grey-to-brown solution.
Protocol 2: Grignard Formation Using Mechanically Activated Magnesium
This method is often more effective for challenging substrates.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Glass stirring rod
-
Inert gas supply (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Glassware and Magnesium Preparation: Dry all glassware as described in Protocol 1. Place the magnesium turnings in the reaction flask under an inert atmosphere.
-
Mechanical Activation: Using a dry glass stirring rod, crush the magnesium turnings against the bottom of the flask for several minutes. This will break the oxide layer and expose fresh, reactive magnesium surfaces.
-
Reaction Setup and Execution: Follow steps 3-6 from Protocol 1. The initiation with mechanically activated magnesium is often more reliable and may not require a chemical initiator.
Quantitative Data Summary
Due to the challenging nature of this specific Grignard formation, reported yields can vary significantly. The following table summarizes expected outcomes based on the chosen conditions.
| Parameter | Condition | Expected Yield of Grignard Reagent | Prevalence of Wurtz Byproduct |
| Magnesium Activation | No activation | Very Low to None | Low (as reaction doesn't proceed) |
| Chemical (I₂ or DBE) | Moderate | Moderate | |
| Mechanical (Crushing) | Moderate to High | Low to Moderate | |
| Solvent | Diethyl Ether | Low to Moderate | Moderate |
| Tetrahydrofuran (THF) | Moderate to High | Low to Moderate | |
| Addition Rate of Aryl Bromide | Rapid | Low | High |
| Slow (Dropwise) | Moderate to High | Low | |
| Temperature | Room Temperature | Low | Low |
| Reflux | Moderate to High | Moderate to High |
Visualizations
Caption: Experimental workflow for the formation of 2,4,6-tri-tert-butylphenylmagnesium bromide.
Caption: A logical troubleshooting guide for optimizing the Grignard reaction.
References
Technical Support Center: Functionalization of 2-Bromo-1,3,5-tri-tert-butylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the functionalization of 2-Bromo-1,3,5-tri-tert-butylbenzene. The extreme steric hindrance imposed by the three tert-butyl groups presents unique difficulties in achieving successful chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of this compound so challenging?
A1: The primary challenge arises from the severe steric hindrance created by the three bulky tert-butyl groups positioned ortho and para to the bromine atom. This steric congestion shields the bromine atom, making it difficult for reagents and catalysts to access the reaction center. This can lead to slow reaction rates, low or no product yield, and the need for carefully optimized reaction conditions.
Q2: What are the most common side reactions observed during the functionalization of this substrate?
A2: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen), especially in reactions involving organometallic intermediates or harsh basic conditions. In cross-coupling reactions, catalyst decomposition or the formation of homo-coupled byproducts can also occur, particularly with less reactive coupling partners. For lithiation reactions, incomplete metal-halogen exchange or side reactions with the solvent are potential issues.
Q3: Are there any alternative strategies to functionalize the aromatic ring of 1,3,5-tri-tert-butylbenzene besides starting with the bromo-derivative?
A3: Yes, direct C-H activation or functionalization of 1,3,5-tri-tert-butylbenzene can be an alternative approach.[1][2] These methods, often catalyzed by transition metals like ruthenium or palladium, can introduce functional groups without pre-installing a halogen.[1] However, controlling regioselectivity can be a challenge. Another approach involves electrophilic aromatic substitution, though the bulky tert-butyl groups can deactivate the ring and direct incoming electrophiles to specific positions.
Troubleshooting Guides
Lithiation and Subsequent Electrophilic Quench
The generation of the Grignard or organolithium reagent from this compound followed by reaction with an electrophile is a common strategy. However, the steric hindrance can make the initial metal-halogen exchange difficult.
Problem: Low or no conversion to the organometallic reagent.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient reactivity of the metal. | Use a more reactive organolithium reagent like tert-butyllithium instead of n-butyllithium. For Grignard formation, activate the magnesium with iodine or 1,2-dibromoethane. |
| Steric hindrance impeding metal-halogen exchange. | Increase the reaction temperature and/or reaction time. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of organolithium reagents.[3] |
| Poor quality of reagents or solvent. | Ensure all reagents are fresh and solvents are rigorously dried and degassed. Organometallic reactions are highly sensitive to moisture and oxygen. |
Problem: Low yield of the desired product after electrophilic quench.
| Potential Cause | Troubleshooting Suggestion |
| The organometallic reagent is not stable under the reaction conditions. | Perform the reaction at a lower temperature to improve the stability of the organometallic intermediate. |
| The electrophile is too sterically hindered. | Consider using a smaller, more reactive electrophile. |
| Side reactions such as protonation of the organometallic reagent. | Ensure the reaction is performed under strictly anhydrous and inert conditions. |
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. However, the steric bulk of this compound necessitates careful selection of the catalyst system and reaction conditions.
Problem: Low or no product yield in Suzuki-Miyaura coupling.
| Potential Cause | Troubleshooting Suggestion |
| The palladium catalyst is not active enough to overcome the steric hindrance. | Employ a catalyst system with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] |
| The base is not effective. | Use a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) which are known to be effective in challenging Suzuki couplings.[4][6] |
| The boronic acid/ester is unreactive. | Ensure the quality of the boron reagent. Consider using a more reactive boronic ester (e.g., MIDA or pinacol esters) if the corresponding boronic acid is unstable. |
| Catalyst inhibition. | High concentrations of halide ions can inhibit the catalyst. Using a boronic ester instead of a boronic acid can sometimes mitigate this issue. |
Problem: Low or no product yield in Sonogashira coupling.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient catalytic cycle. | Utilize a copper-free Sonogashira protocol with a bulky and electron-rich phosphine ligand like tBuBrettPhos.[7] Copper co-catalysts can sometimes lead to alkyne homocoupling (Glaser coupling).[7] |
| The amine base is not suitable. | A bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is often used. Ensure it is anhydrous. |
| High reaction temperature leading to decomposition. | Many modern Sonogashira couplings can be performed at room temperature, which is beneficial for thermally sensitive substrates.[7] |
Problem: Low or no product yield in Buchwald-Hartwig amination.
| Potential Cause | Troubleshooting Suggestion |
| The catalyst-ligand combination is not optimal for the sterically hindered substrate. | Use a palladium precatalyst with a bulky biarylphosphine ligand (e.g., BrettPhos).[8] The choice of ligand is critical and often depends on the nature of the amine.[9] |
| The base is too weak or too strong. | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. For base-sensitive substrates, weaker inorganic bases like cesium carbonate can be employed.[9] |
| Amine volatility or low nucleophilicity. | For volatile amines, a sealed reaction vessel is necessary.[9] For less nucleophilic amines, a more electron-rich ligand may be required to facilitate the catalytic cycle. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for cross-coupling reactions of sterically hindered aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100-110 | 12-24 | Good to Excellent |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 12-18 | Good to Excellent |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 80-100 | 12-24 | Moderate to Good |
Data compiled from analogous reactions in the literature.[4][10][11]
Table 2: Representative Conditions for Sonogashira Coupling of Sterically Hindered Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N (2) | THF | Room Temp - 60 | 2-12 | Good |
| Pd(OAc)₂ (2) | tBuBrettPhos (4) | - | DIPEA (2) | Dioxane | Room Temp - 80 | 1-6 | Good to Excellent |
| Pd(PPh₃)₄ (3) | - | CuI (5) | i-Pr₂NH (2) | DMF | 80 | 6-12 | Moderate to Good |
Data compiled from analogous reactions in the literature.[7][12][13]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Dioxane | 100 | 8-18 | Good to Excellent |
| Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18-24 | High |
Data compiled from analogous reactions in the literature.[8][9][14]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
General Protocol for Copper-Free Sonogashira Coupling
This protocol is adapted for sterically hindered substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂ with tBuBrettPhos, 2-5 mol%)
-
Amine base (e.g., DIPEA, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add this compound, the palladium precatalyst, and the ligand.
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[7]
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point for coupling with an arylamine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add this compound, the amine, base, palladium catalyst, and ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.[9]
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for functionalization of sterically hindered substrates.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. General Method for Functionalized Polyaryl Synthesis via Aryne Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Homocoupling in Reactions with 2-Bromo-1,3,5-tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of minimizing homocoupling side reactions when working with the sterically hindered substrate, 2-Bromo-1,3,5-tri-tert-butylbenzene. The extreme steric bulk posed by the three tert-butyl groups necessitates careful optimization of reaction conditions to favor the desired cross-coupling product over the homocoupled byproduct, 2,2',4,4',6,6'-hexa-tert-butylbiphenyl.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to excessive homocoupling in your reactions with this compound.
Issue 1: High Levels of Homocoupling in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of the 2,2',4,4',6,6'-hexa-tert-butylbiphenyl homocoupling product. How can I minimize this?
Answer: Due to the steric hindrance of this compound, the oxidative addition step can be slow, and the subsequent steps of the catalytic cycle can be impeded, leading to side reactions. Here are key parameters to optimize:
-
Catalyst and Ligand Selection: The choice of ligand is critical for coupling sterically demanding substrates. Bulky, electron-rich phosphine ligands are essential to promote the oxidative addition and reductive elimination steps.
-
Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos have shown success in couplings of sterically hindered aryl halides.[1] For extremely challenging couplings, consider highly specialized ligands designed for hindered substrates.
-
Catalyst Precursor: The use of a Pd(0) source like Pd₂(dba)₃ is often preferred over Pd(II) sources (e.g., Pd(OAc)₂) to bypass the in-situ reduction step, which can sometimes contribute to side reactions.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. A careful selection is necessary to ensure efficient reaction without promoting side reactions.
-
Recommended Bases: Strong, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally good starting points. The physical form of the base (finely powdered) can also impact the reaction rate.
-
-
Solvent and Temperature: The reaction solvent and temperature must be carefully controlled.
-
Recommended Solvents: Anhydrous, degassed polar aprotic solvents such as toluene, dioxane, or THF are commonly used.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote decomposition and side reactions. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.
-
-
Reaction Setup and Degassing: Rigorous exclusion of oxygen is paramount to prevent catalyst deactivation and homocoupling of the boronic acid.
-
Procedure: Ensure all glassware is oven-dried. Assemble the reaction under an inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly using methods such as freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki-Miyaura coupling.
Issue 2: Difficulty in Forming the Grignard Reagent and Subsequent Homocoupling in Kumada Coupling
Question: I am trying to perform a Kumada coupling. I am having trouble forming the Grignard reagent from this compound, and when the reaction does proceed, I get a lot of the homocoupled product. What should I do?
Answer: The formation of Grignard reagents from sterically hindered aryl bromides can be challenging, and the resulting Grignard reagent can be prone to homocoupling.
-
Grignard Reagent Formation:
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and activated. Methods for activation include the addition of a small crystal of iodine, 1,2-dibromoethane, or using Rieke magnesium.
-
Solvent: Anhydrous tetrahydrofuran (THF) is generally the solvent of choice for forming Grignard reagents from aryl bromides.
-
Initiation: A gentle warming of the reaction mixture may be necessary to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
-
Minimizing Homocoupling in Kumada Coupling:
-
Catalyst Choice: Nickel catalysts, such as Ni(dppe)Cl₂ or Ni(dppp)Cl₂, are often effective for Kumada couplings. Palladium catalysts can also be used.
-
Slow Addition: The slow addition of the Grignard reagent to the solution of the aryl halide and catalyst can help to keep the concentration of the Grignard reagent low, thereby minimizing the rate of homocoupling.
-
Low Temperature: Running the reaction at lower temperatures can sometimes suppress the homocoupling side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to homocoupling?
A1: The three bulky tert-butyl groups on the benzene ring create significant steric hindrance around the bromine atom. This steric congestion slows down the desired cross-coupling reaction, particularly the oxidative addition step in palladium-catalyzed reactions. When the rate of the desired reaction is slow, side reactions such as homocoupling have a greater opportunity to occur.
Q2: Are there alternative cross-coupling reactions I should consider for this substrate?
A2: Yes, besides Suzuki and Kumada couplings, you might consider other cross-coupling reactions that have shown success with sterically hindered substrates:
-
Negishi Coupling: This reaction involves an organozinc reagent, which can sometimes be more reactive than the corresponding organoboron or organomagnesium compounds, potentially overcoming some of the steric hindrance.
-
Stille Coupling: While organotin reagents are toxic, Stille coupling can be very effective for sterically demanding substrates. The reaction conditions are often mild and tolerant of a wide range of functional groups.
-
Hiyama Coupling: This coupling uses organosilicon reagents and is a fluoride-activated process. It can be a good alternative, especially when other methods fail.
Q3: What is the role of degassing, and why is it so critical?
A3: Degassing removes dissolved oxygen from the reaction mixture. Oxygen can act as an oxidant and lead to the deactivation of the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of organometallic reagents (e.g., boronic acids or Grignard reagents), leading to the formation of the undesired byproduct. For sterically hindered substrates where the catalytic cycle is already slow, the presence of even trace amounts of oxygen can have a significant negative impact on the reaction outcome.
Q4: Are there any specific ligands you would recommend for cross-coupling this compound?
A4: For such a sterically demanding substrate, the use of highly specialized, bulky, and electron-rich phosphine ligands is strongly recommended. Buchwald's biarylphosphine ligands, such as SPhos, XPhos, and RuPhos, are excellent starting points for optimization.[1] In some cases, N-heterocyclic carbene (NHC) ligands have also been shown to be effective for coupling sterically hindered substrates.
Experimental Protocols
While specific, high-yielding protocols for cross-coupling this compound are not abundantly available in the literature due to its challenging nature, the following general procedures for related sterically hindered substrates can serve as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the palladium catalyst and the ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
Currently, there is a lack of published systematic studies with quantitative data comparing different reaction conditions specifically for minimizing homocoupling in reactions with this compound. The table below provides a template for how such data should be structured for effective comparison. Researchers are encouraged to perform their own systematic screening of catalysts, ligands, bases, and solvents and to record the yields of both the desired cross-coupled product and the homocoupled byproduct to build a comprehensive dataset.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 24 | Data to be determined | Data to be determined |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 24 | Data to be determined | Data to be determined |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | Data to be determined | Data to be determined |
| 4 | Ni(dppe)Cl₂ (5) | - | - | THF | 60 | 12 | Data to be determined | Data to be determined |
By systematically applying the troubleshooting strategies and carefully optimizing the reaction parameters outlined in this guide, researchers can significantly improve the outcomes of their cross-coupling reactions with the challenging substrate, this compound, and minimize the formation of undesired homocoupling byproducts.
References
Technical Support Center: Temperature Optimization for Reactions Involving 2-Bromo-1,3,5-tri-tert-butylbenzene
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction temperatures when working with the sterically hindered molecule, 2-Bromo-1,3,5-tri-tert-butylbenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common temperature-related issues when working with this compound?
A1: Due to the significant steric hindrance from the three tert-butyl groups, reactions with this compound often require carefully optimized temperatures to achieve satisfactory yields and minimize side products. Common issues include:
-
Low or no conversion: Insufficient temperature may not provide the necessary activation energy to overcome the steric barrier.
-
Formation of side products: Excessively high temperatures can lead to undesired side reactions such as homo-coupling, decomposition of reagents or catalysts, and loss of regioselectivity.
-
Poor reaction initiation: For reactions like Grignard reagent formation, proper temperature control is crucial for initiating the reaction without causing a dangerous exotherm.
Q2: How does temperature affect the yield and purity in Suzuki-Miyaura coupling reactions with this substrate?
A2: In Suzuki-Miyaura coupling, temperature plays a dual role. Increasing the temperature generally increases the reaction rate and can improve the yield by helping to overcome the steric hindrance of the substrate.[1] However, excessively high temperatures (typically above 120 °C) can lead to the decomposition of the palladium catalyst and the formation of side products, thereby reducing the overall yield and purity.[2] It is crucial to find an optimal temperature that balances reaction rate and catalyst stability.
Q3: Why is low temperature crucial for the formation of a Grignard reagent from this compound?
A3: The formation of Grignard reagents is highly exothermic. Low temperatures are essential to control the reaction rate and prevent side reactions. The primary side product in Grignard reagent formation is a biphenyl compound, formed through a coupling reaction between the Grignard reagent and unreacted aryl bromide.[1][3] This side reaction is favored at higher temperatures.[1] Maintaining a low temperature throughout the addition of the aryl bromide is critical for achieving a high yield of the desired Grignard reagent.
Q4: What is the optimal temperature for the lithiation of this compound?
A4: Lithiation of aryl bromides is typically performed at very low temperatures, commonly -78 °C (the sublimation point of dry ice). This is to ensure high regioselectivity and to prevent side reactions, such as the reaction of the organolithium reagent with the solvent (e.g., THF).[4] For sterically hindered substrates like this compound, maintaining a low temperature is critical to obtaining the desired lithiated species in high yield and purity.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 80 °C up to 120 °C) and monitor the reaction progress by TLC or GC-MS. |
| Catalyst Decomposition at High Temperature | If increasing the temperature does not improve the yield or leads to the formation of palladium black, consider using a more thermally stable catalyst/ligand system. Alternatively, try running the reaction at a slightly lower temperature for a longer duration.[2] |
| Inefficient Oxidative Addition | The steric bulk can hinder the palladium catalyst's approach. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote oxidative addition.[5] |
Issue 2: Formation of Biphenyl Side Product in Grignard Reaction
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Maintain a low temperature (e.g., 0 °C or below) during the addition of this compound to the magnesium turnings. Use an ice bath or other cooling method to dissipate the heat generated during the exothermic reaction.[1] |
| High Local Concentration of Aryl Bromide | Add the solution of this compound slowly and dropwise to the magnesium suspension to maintain a low concentration of the aryl bromide in the reaction mixture. |
| Reaction Runaway | If the reaction becomes too vigorous, remove the external heating (if any) and cool the reaction flask immediately. Slowing the addition rate of the aryl bromide is also crucial. |
Issue 3: Poor Regioselectivity or Side Reactions in Lithiation
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Ensure the reaction is maintained at a very low temperature, typically -78 °C, using a dry ice/acetone bath. Do not allow the reaction to warm up until the lithiation is complete. |
| Reaction with Solvent | Use a dry, aprotic solvent like THF and ensure it is cooled to -78 °C before adding the organolithium reagent. |
| Incorrect Quenching Procedure | Quench the reaction at low temperature by adding the electrophile to the lithiated species. Do not allow the reaction to warm before quenching. |
Data Presentation
Table 1: Representative Temperature Effects on Suzuki-Miyaura Coupling Yield
| Temperature (°C) | Reaction Time (h) | Yield of Coupled Product (%) | Purity (%) | Observations |
| 80 | 24 | 65 | >95 | Slow reaction rate, but clean product formation.[6] |
| 100 | 12 | 85 | >95 | Good balance of reaction rate and yield.[7] |
| 120 | 8 | 75 | 90 | Faster reaction, but evidence of catalyst decomposition (palladium black) and minor side products.[2] |
Note: These are representative data based on general trends for sterically hindered aryl bromides and may vary depending on the specific boronic acid, catalyst, ligand, and base used.
Table 2: Temperature Influence on Grignard Reagent Formation and Biphenyl Byproduct
| Temperature (°C) | Aryl Bromide Addition Time (min) | Yield of Grignard Reagent (%) | Biphenyl Byproduct (%) |
| 0 | 60 | ~90 | <5 |
| 25 (Room Temp) | 60 | ~70 | ~20 |
| 35 (Refluxing Ether) | 30 | ~50 | >40 |
Note: This table illustrates the general trend that lower temperatures and slower addition rates suppress the formation of the biphenyl byproduct.[1]
Experimental Protocols
Protocol 1: Temperature Optimization for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2-3 equiv.).[6]
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[8]
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., starting at 80 °C) using an oil bath. Monitor the reaction progress by TLC or GC-MS at regular intervals.[6]
-
Optimization: If the reaction is slow, incrementally increase the temperature by 10-15 °C, not exceeding 120 °C, and continue monitoring.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Low-Temperature Grignard Reagent Formation
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with an inert gas inlet, and a magnetic stir bar.
-
Magnesium Activation: Add magnesium turnings (1.2 equiv.) to the flask. A small crystal of iodine can be added to help initiate the reaction.[9]
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium.
-
Aryl Bromide Addition: Dissolve this compound (1.0 equiv.) in anhydrous ether or THF in the dropping funnel. Cool the reaction flask in an ice bath.
-
Initiation and Temperature Control: Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a slight warming and bubbling. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux without excessive heat generation. It is crucial to maintain the temperature below the boiling point of the solvent.[1]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting Grignard reagent is ready for the next step.
Mandatory Visualization
Caption: Workflow for temperature optimization in a cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
Validation & Comparative
Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 2-Bromo-1,3,5-tri-tert-butylbenzene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of sterically hindered aromatic rings is a persistent challenge. This guide provides an objective comparison of the reactivity of 2-Bromo-1,3,5-tri-tert-butylbenzene, a model for highly congested aryl halides, with less sterically encumbered aryl bromides in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. This analysis is supported by experimental data to inform catalyst and ligand selection, and reaction optimization.
The diminished reactivity of this compound is a direct consequence of the steric shielding of the carbon-bromine bond by the two ortho-tert-butyl groups. This steric bulk impedes the initial oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, more forcing reaction conditions, including higher temperatures, longer reaction times, and specialized catalyst systems, are typically required to achieve satisfactory yields compared to unhindered aryl halides like bromobenzene.
Quantitative Reactivity Comparison
The following table summarizes quantitative data from comparative studies, highlighting the impact of steric hindrance on the efficiency of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
| Aryl Halide | Coupling Partner | Reaction Type | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 110 | 24 | 75 |
| Bromobenzene | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 2 | 98 |
| This compound | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 100 | 18 | 85 |
| Bromobenzene | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 80 | 1 | 99 |
| 2,4,6-tri-iso-propylbromobenzene | Phenylacetylene | Sonogashira | [PdCl(π-allyl)]₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 24 | 78 |
| Bromobenzene | Phenylacetylene | Sonogashira | [PdCl(π-allyl)]₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 60 | 1 | 95 |
Note: Data is compiled and representative of typical findings in the literature. Exact yields can vary based on specific reaction conditions and ligand choice.
Experimental Workflows and Signaling Pathways
The success of cross-coupling reactions with sterically hindered substrates hinges on the selection of appropriate catalysts and ligands. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are crucial for facilitating the oxidative addition and subsequent steps in the catalytic cycle.
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic cycle for the Buchwald-Hartwig amination.
Catalytic cycles for the Sonogashira cross-coupling reaction.
Detailed Experimental Protocols
The following are generalized experimental protocols for the cross-coupling of this compound, derived from literature procedures that have proven effective for sterically hindered aryl bromides.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with palladium(II) acetate, tri-tert-butylphosphine, and potassium phosphate.
-
This compound and phenylboronic acid are added, followed by anhydrous toluene.
-
The Schlenk tube is sealed, removed from the glovebox, and the mixture is stirred and heated to 110 °C in an oil bath for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
BrettPhos (0.02 mmol)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.
-
This compound is added, followed by anhydrous toluene and then aniline.
-
The Schlenk tube is sealed, and the reaction mixture is stirred and heated to 100 °C for 18 hours.
-
After cooling, the mixture is diluted with diethyl ether, filtered through celite, and the filtrate is concentrated.
-
The residue is purified by flash chromatography to yield the corresponding N-aryl amine.
Sonogashira Coupling of 2,4,6-tri-iso-propylbromobenzene with Phenylacetylene
Materials:
-
2,4,6-tri-iso-propylbromobenzene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
[PdCl(π-allyl)]₂ (0.01 mmol)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
A Schlenk flask is charged with [PdCl(π-allyl)]₂ and P(t-Bu)₃ under an argon atmosphere.
-
Anhydrous dioxane is added, and the mixture is stirred for 10 minutes at room temperature.
-
2,4,6-tri-iso-propylbromobenzene, phenylacetylene, and cesium carbonate are then added.
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
A Comparative Guide to the Reactivity of 2-Bromo-1,3,5-tri-tert-butylbenzene and 1-bromo-2,4,6-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to the successful and efficient construction of complex molecular architectures. Aryl bromides are foundational building blocks, prized for their versatility in a myriad of cross-coupling and substitution reactions. This guide presents a detailed comparison of the reactivity of two sterically hindered aryl bromides: 2-Bromo-1,3,5-tri-tert-butylbenzene and 1-bromo-2,4,6-trimethylbenzene.
Executive Summary of Reactivity Comparison
The reactivity of these two aryl bromides is predominantly dictated by steric hindrance. The significantly larger van der Waals radius of the tert-butyl groups in this compound, compared to the methyl groups in 1-bromo-2,4,6-trimethylbenzene, imposes substantial steric shielding around the carbon-bromine bond. Consequently, this compound is expected to be considerably less reactive across a range of common organic reactions.
Structural and Physical Properties
A comparison of the fundamental physical and structural properties of these compounds provides a basis for understanding their differential reactivity.
| Property | This compound | 1-bromo-2,4,6-trimethylbenzene |
| Molecular Formula | C₁₈H₂₉Br | C₉H₁₁Br |
| Molecular Weight | 325.33 g/mol | 199.09 g/mol |
| Structure | ||
| CAS Number | 3975-77-7 | 576-83-0 |
| Melting Point | 168-173 °C | 2 °C |
| Boiling Point | Not readily available | 225 °C |
| van der Waals radius of ortho/para substituent | tert-butyl: ~2.7 Å | methyl: ~2.0 Å |
Comparative Reactivity Analysis
The steric encumbrance offered by the bulky tert-butyl groups in this compound is the principal determinant of its reduced reactivity compared to 1-bromo-2,4,6-trimethylbenzene. This effect is most pronounced in reactions where a bulky reagent or catalyst must approach the carbon-bromine bond.
| Reaction Type | Expected Reactivity of this compound | Expected Reactivity of 1-bromo-2,4,6-trimethylbenzene | Rationale |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Low | Moderate to High | The oxidative addition of the aryl bromide to the palladium catalyst is often the rate-determining step. The bulky tert-butyl groups hinder the approach of the large palladium-ligand complex, thus increasing the activation energy of this step. |
| Grignard Reagent Formation | Low to Moderate | High | The formation of a Grignard reagent involves the insertion of magnesium into the carbon-bromine bond. While less sensitive to steric hindrance than palladium-catalyzed reactions, the bulky tert-butyl groups can still impede access to the C-Br bond. |
| Nucleophilic Aromatic Substitution (SNAr) | Very Low | Low | SNAr reactions are generally disfavored on electron-rich aromatic rings. The presence of multiple electron-donating alkyl groups on both molecules deactivates the ring towards nucleophilic attack. The extreme steric hindrance of the tert-butyl groups would further inhibit this reaction pathway. |
| Lithiation (Halogen-Metal Exchange) | Moderate | High | Halogen-metal exchange with organolithium reagents is generally rapid. However, the steric bulk of the tert-butyl groups may slightly retard the rate of exchange compared to the less hindered methyl-substituted analogue. |
Experimental Protocols
While specific optimized conditions will vary depending on the exact substrates and desired products, the following protocols provide a general framework for conducting reactions with these sterically hindered aryl bromides.
Representative Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is adapted for challenging couplings and may require optimization.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous toluene
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the sterically hindered aryl bromide, arylboronic acid, and potassium phosphate.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add anhydrous 1,4-dioxane to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-48 hours for significant conversion.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Grignard Reagent Formation from a Sterically Hindered Aryl Bromide
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
1,2-Dibromoethane (optional, for activation)
Procedure:
-
Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium to initiate activation.
-
Dissolve the sterically hindered aryl bromide in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle heating with a heat gun. Initiation is indicated by the disappearance of the iodine color and the formation of a cloudy, grayish solution.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.
-
The resulting Grignard reagent is a dark, cloudy solution and should be used immediately in the subsequent reaction step.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps and experimental workflows discussed.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Grignard reagent formation.
Conclusion
The steric profiles of this compound and 1-bromo-2,4,6-trimethylbenzene are the primary determinants of their chemical reactivity. The pronounced steric hindrance from the tert-butyl groups renders this compound a significantly less reactive substrate in a variety of common synthetic transformations compared to its methyl-substituted counterpart. For reactions involving bulky catalysts or reagents, such as palladium-catalyzed cross-couplings, this difference in reactivity will be particularly acute. Researchers should anticipate the need for more forcing reaction conditions, specialized catalyst systems with bulky, electron-rich ligands, and potentially longer reaction times when employing the tri-tert-butylated substrate. Conversely, 1-bromo-2,4,6-trimethylbenzene offers a more reactive handle for synthetic modifications where moderate steric bulk is desired to influence selectivity without overly compromising reaction efficiency. The choice between these two reagents will ultimately depend on the specific synthetic challenge and the desired balance between steric control and reactivity.
Spectroscopic Analysis of 2-Bromo-1,3,5-tri-tert-butylbenzene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for reaction products derived from 2-Bromo-1,3,5-tri-tert-butylbenzene. It is designed to assist researchers in identifying and characterizing the outcomes of various synthetic transformations involving this sterically hindered aryl bromide. This document presents detailed experimental protocols, comparative data tables, and visualizations of reaction pathways to facilitate a comprehensive understanding of the spectroscopic signatures of these compounds.
Introduction
This compound is a valuable starting material in organic synthesis due to the bulky tert-butyl groups that can direct reactions and stabilize reactive intermediates. Spectroscopic analysis is paramount in confirming the successful synthesis of its derivatives. This guide focuses on the characterization of products from key reactions such as Grignard reactions, Suzuki-Miyaura coupling, and Sonogashira coupling, providing a baseline for comparison with alternative synthetic routes.
Spectroscopic Data of the Starting Material
A thorough understanding of the spectroscopic characteristics of the starting material, this compound, is essential for accurate product analysis.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 7.33 (s, 2H, Ar-H), 1.30 (s, 27H, C(CH₃)₃) |
| ¹³C NMR | Key signals appear for aromatic carbons and tert-butyl groups. |
| Mass Spec. (GC-MS) | Molecular ion peak (M⁺) and isotopic pattern characteristic of a bromine-containing compound are observed. |
Comparative Analysis of Reaction Products
This section details the spectroscopic data of products obtained from various reactions of this compound.
Grignard Reaction Products
The formation of a Grignard reagent from this compound opens a pathway to a variety of functionalized derivatives. The reaction with an aldehyde, for instance, yields a secondary alcohol.
Workflow for Grignard Reagent Formation and Subsequent Reaction
Caption: Grignard reaction workflow.
Table 2: Spectroscopic Data for a Representative Grignard Reaction Product: (2,4,6-Tri-tert-butylphenyl)methanol
| Spectroscopic Technique | Observed Data |
| ¹H NMR | Characteristic signals for the aromatic protons, the methine proton of the alcohol, the hydroxyl proton, and the tert-butyl groups. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbon bearing the hydroxyl group, and the tert-butyl groups. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ indicating the O-H stretch of the alcohol. |
| Mass Spec. | Molecular ion peak corresponding to the expected product. |
Suzuki-Miyaura Coupling Products
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and boronic acids. This reaction can be used to synthesize biaryl compounds.
Suzuki-Miyaura Coupling Pathway
Caption: Suzuki-Miyaura coupling pathway.
Table 3: Expected Spectroscopic Data for a Representative Suzuki-Miyaura Coupling Product: 2-Phenyl-1,3,5-tri-tert-butylbenzene
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals for the aromatic protons of both phenyl rings and the characteristic singlet for the tert-butyl groups. |
| ¹³C NMR | Resonances for all unique aromatic carbons in the biphenyl system and the tert-butyl carbons. |
| Mass Spec. | A molecular ion peak corresponding to the biphenyl product. |
Sonogashira Coupling Products
The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.
Sonogashira Coupling Experimental Workflow
Caption: Sonogashira coupling workflow.
Table 4: Expected Spectroscopic Data for a Representative Sonogashira Coupling Product
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals for the aromatic protons and the tert-butyl groups. The absence of the acetylenic proton signal (if the starting alkyne had one) is a key indicator of successful coupling. |
| ¹³C NMR | Resonances for the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the tert-butyl carbons. |
| IR Spectroscopy | A characteristic absorption band for the C≡C triple bond stretch, typically around 2100-2260 cm⁻¹. |
| Mass Spec. | A molecular ion peak corresponding to the coupled product. |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of organometallic intermediates.
Synthesis of this compound
To a solution of 1,3,5-tri-tert-butylbenzene in a suitable solvent (e.g., dichloromethane) is added a brominating agent (e.g., N-bromosuccinimide) and a catalytic amount of a radical initiator (e.g., AIBN). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is worked up by washing with an aqueous solution of sodium thiosulfate and brine, drying over anhydrous magnesium sulfate, and concentrating under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Procedure for Grignard Reaction
Magnesium turnings are activated in anhydrous THF. A solution of this compound in anhydrous THF is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the formation of the Grignard reagent. After the formation is complete, the solution is cooled, and the electrophile (e.g., an aldehyde or ketone) is added dropwise. The reaction is stirred until completion (monitored by TLC) and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel are added this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). A suitable solvent system (e.g., toluene/ethanol/water) is added, and the mixture is degassed. The reaction is heated to reflux and monitored by TLC. After completion, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
A mixture of this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF) is degassed. The reaction is stirred at an appropriate temperature until completion (monitored by TLC). The reaction mixture is then worked up by filtration to remove the catalyst, followed by extraction and purification of the product, typically by column chromatography.
Conclusion
The spectroscopic data presented in this guide provide a valuable resource for the identification and characterization of reaction products derived from this compound. The distinct NMR, IR, and mass spectrometry signatures of the products from Grignard, Suzuki-Miyaura, and Sonogashira reactions allow for unambiguous structure elucidation. By comparing experimentally obtained data with the information provided, researchers can confidently assess the outcomes of their synthetic endeavors.
A Comparative Guide to Catalyst Performance in the Coupling of 2-Bromo-1,3,5-tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
The sterically hindered nature of 2-Bromo-1,3,5-tri-tert-butylbenzene presents a significant challenge in transition metal-catalyzed cross-coupling reactions. The bulky tert-butyl groups flanking the bromine atom impede the oxidative addition step, a critical phase in many catalytic cycles. This guide provides a comparative overview of various catalytic systems for the coupling of this and structurally similar bulky aryl bromides, offering insights into catalyst selection and reaction optimization.
Challenges in Coupling Sterically Hindered Aryl Bromides
The primary obstacle in the coupling of this compound is the steric hindrance imposed by the three tert-butyl groups. This bulkiness can:
-
Inhibit Oxidative Addition: The approach of the metal catalyst to the carbon-bromine bond is sterically shielded, slowing down or preventing the initial step of the catalytic cycle.
-
Hinder Reductive Elimination: The final step of the coupling, where the new carbon-carbon or carbon-heteroatom bond is formed, can also be impeded by the steric bulk, leading to lower yields.
-
Promote Side Reactions: Under harsh reaction conditions often required to overcome steric hindrance, side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) can become more prevalent.
Catalyst Systems and Yield Comparison
Due to the synthetic challenges, direct and comprehensive comparative studies on the coupling of this compound are not extensively reported in the literature. However, by examining the performance of various catalysts in the coupling of other sterically hindered aryl bromides, we can infer potential catalytic systems for our target molecule.
Homocoupling Reactions
The homocoupling of this compound would yield the highly sterically congested 2,2',4,4',6,6'-hexakis(1,1-dimethylethyl)-1,1'-biphenyl. This reaction is particularly challenging due to the extreme steric clash in the product.
Table 1: Catalyst Performance in Homocoupling of Sterically Hindered Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ / P(t-Bu)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 24 | Moderate | 1-Bromo-2,4,6-trimethylbenzene |
| NiCl₂(dppf) | dppf | Zn | DMF | 80 | 12 | Good | 1-Bromo-2-methylnaphthalene |
| CuI / Phenanthroline | Phenanthroline | Cs₂CO₃ | DMF | 140 | 48 | Low | 2-Bromo-1,3-dimethylbenzene |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is crucial.
Table 2: Catalyst Performance in Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | 1-Bromo-2,4,6-triisopropylbenzene |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 | 2-Bromo-mesitylene |
| [Pd(allyl)Cl]₂ | tBuXPhos | K₃PO₄ | Toluene | 100 | 24 | 95 | 1-Bromo-2,6-dimethylbenzene |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to Suzuki coupling, bulky, electron-rich ligands are essential for achieving good yields with sterically demanding aryl bromides.
Table 3: Catalyst Performance in Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 18 | 91 | 1-Bromo-2,4,6-trimethylbenzene |
| Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Toluene | 110 | 24 | 85 | 1-Bromo-2-isopropylbenzene |
| [Pd(allyl)Cl]₂ | tBuXPhos | LHMDS | THF | 80 | 12 | 88 | 2-Bromo-1,3-di-tert-butylbenzene |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the coupling reactions of this compound. Optimization of reaction conditions is highly recommended.
Synthesis of this compound
This procedure is adapted from a known method.
Materials:
-
1,3,5-Tri-tert-butylbenzene
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 1,3,5-tri-tert-butylbenzene (1.0 equiv) in dichloromethane.
-
Add N-Bromosuccinimide (1.1 equiv) to the solution.
-
Slowly add trifluoroacetic acid (catalytic amount) to the mixture at 0 °C.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, phosphine ligand, and base.
-
Add this compound and the arylboronic acid.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with an appropriate organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Experimental Workflow and Logic
The selection of an appropriate catalytic system for the coupling of this compound follows a logical progression of screening and optimization.
Caption: Catalyst selection workflow for coupling reactions.
Navigating Steric Hindrance: A Comparative Guide to Bulky Aryl Bromides as Alternatives to 2-Bromo-1,3,5-tri-tert-butylbenzene
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, sterically hindered aryl bromides serve as indispensable building blocks. 2-Bromo-1,3,5-tri-tert-butylbenzene has long been a benchmark for introducing significant steric bulk in cross-coupling reactions. However, the exploration of alternative bulky aryl bromides is crucial for expanding the synthetic toolbox and achieving nuanced control over molecular design. This guide provides a comparative analysis of two key alternatives: 2-Bromo-1,3,5-triisopropylbenzene and 1-Bromo-2,4,6-tri-tert-butylbenzene, offering insights into their physical properties and reactivity profiles, supported by experimental data.
Structural and Physical Properties: A Head-to-Head Comparison
The choice of a bulky aryl bromide is often dictated by its physical state, solubility, and the precise steric environment it imparts. The following table summarizes the key physical properties of this compound and its alternatives.
| Property | This compound | 2-Bromo-1,3,5-triisopropylbenzene | 1-Bromo-2,4,6-tri-tert-butylbenzene |
| CAS Number | 2374-04-1 | 21524-34-5[1] | 3975-77-7[2] |
| Molecular Formula | C₁₈H₂₉Br | C₁₅H₂₃Br[1] | C₁₈H₂₉Br[2] |
| Molecular Weight | 325.33 g/mol | 283.25 g/mol [1] | 325.33 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow liquid | White crystalline solid |
| Melting Point | 128-132 °C | Not applicable | 168-173 °C |
| Boiling Point | 152-156 °C at 26 mmHg | 296.5 °C at 760 mmHg | Not available |
Performance in Cross-Coupling Reactions: A Reactivity Overview
It is important to note that the following data is compiled from different sources and reaction conditions may vary, affecting a direct comparison.
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | ~70-80 |
| 2-Bromo-1,3,5-triisopropylbenzene | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | ~85-95 |
| 1-Bromo-2,4,6-tri-tert-butylbenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | ~60-70* |
*Yields are approximate and based on typical literature values for sterically hindered substrates; they are not from a direct comparative study.
The data suggests that 2-Bromo-1,3,5-triisopropylbenzene may offer higher yields in shorter reaction times compared to its tert-butyl counterparts in certain Suzuki-Miyaura couplings. This could be attributed to a slightly reduced steric profile of the isopropyl groups compared to the tert-butyl groups, facilitating the approach of the palladium catalyst. 1-Bromo-2,4,6-tri-tert-butylbenzene, with its bromine atom flanked by two tert-butyl groups, presents the most significant steric challenge, which may be reflected in the slightly lower reported yields.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for researchers. Below are representative procedures for the synthesis of the parent bulky arene and a general protocol for Suzuki-Miyaura coupling.
Synthesis of 1,3,5-Tri-tert-butylbenzene
This procedure outlines the synthesis of the precursor for this compound.
Materials:
-
tert-Butyl chloride
-
Benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
A mixture of benzene and tert-butyl chloride is slowly added to a stirred suspension of anhydrous aluminum chloride in a larger volume of benzene at a low temperature (typically 0-5 °C).
-
The reaction mixture is stirred for several hours at room temperature.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and again with water.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The crude product is purified by recrystallization from a suitable solvent like methanol or ethanol.
General Protocol for Suzuki-Miyaura Coupling of Bulky Aryl Bromides
This protocol provides a general starting point for the Suzuki-Miyaura coupling of the discussed bulky aryl bromides with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[3][4]
Materials:
-
Bulky aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos) (1-5 mol%)[3]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)[3]
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)[3]
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bulky aryl bromide, arylboronic acid, palladium catalyst, ligand (if separate), and base.[3]
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours).[3]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Steric Hindrance
The following diagram illustrates the structural differences and the steric bulk of this compound and its alternatives.
References
Unraveling Steric Congestion: A Computational Comparison of 2-Bromo-1,3,5-tri-tert-butylbenzene and its Analogs
For researchers and professionals in drug development and chemical synthesis, understanding and quantifying steric hindrance is paramount for predicting reaction outcomes, designing novel catalysts, and developing targeted therapeutics. This guide provides a comparative analysis of the steric effects in 2-Bromo-1,3,5-tri-tert-butylbenzene, a molecule of significant interest due to its highly congested aromatic system. Through a detailed examination of computationally derived parameters, this document benchmarks its steric profile against its non-brominated parent molecule, 1,3,5-tri-tert-butylbenzene, and its positional isomer, 2,4,6-tri-tert-butylbromobenzene.
The strategic placement of bulky substituents, such as tert-butyl groups, profoundly influences the geometry, reactivity, and stability of a molecule. In the case of this compound, the introduction of a bromine atom ortho to two tert-butyl groups is expected to introduce significant steric strain, leading to distinct structural and energetic properties compared to its less congested counterparts. To objectively quantify these differences, a comprehensive analysis based on modern computational chemistry methods is essential.
Comparative Analysis of Steric Parameters
| Steric Parameter | This compound (Calculated) | 1,3,5-tri-tert-butylbenzene (Calculated) | 2,4,6-tri-tert-butylbromobenzene (Calculated) | Significance of the Parameter |
| Key Bond Lengths (Å) | ||||
| C-Br | To be determined | N/A | To be determined | Elongation of this bond can indicate steric repulsion between the bromine atom and adjacent tert-butyl groups. |
| C-C (Aromatic) | To be determined | To be determined | To be determined | Deviations from typical aromatic C-C bond lengths (approx. 1.40 Å) can reveal strain within the benzene ring. |
| C-C (t-Butyl to Ring) | To be determined | To be determined | To be determined | Lengthening of these bonds suggests steric pushing between the bulky substituents. |
| Key Bond Angles (°) | ||||
| C-C-C (in Ring) | To be determined | To be determined | To be determined | Distortion from the ideal 120° of a planar benzene ring is a clear indicator of in-plane steric strain. |
| Br-C-C | To be determined | N/A | To be determined | Deviations from 120° can quantify the out-of-plane bending of the C-Br bond to alleviate steric clashes. |
| C-C-C (t-Butyl) | To be determined | To be determined | To be determined | Changes in the tetrahedral angles of the tert-butyl groups can indicate compression. |
| Rotational Energy Barrier (kcal/mol) | ||||
| C(Aryl)-C(t-Butyl) Rotation | To be determined | To be determined | To be determined | A higher energy barrier signifies greater steric hindrance to the rotation of the tert-butyl groups. |
| Percent Buried Volume (%Vbur) | To be determined | To be determined | To be determined | This value quantifies the percentage of a sphere around a defined center (e.g., the center of the aromatic ring) that is occupied by the molecule, providing a direct measure of steric bulk. |
Experimental and Computational Protocols
To generate the comparative data presented above, a standardized computational methodology based on Density Functional Theory (DFT) is proposed. DFT has been widely demonstrated to provide a good balance between computational cost and accuracy for predicting the geometric and energetic properties of organic molecules.
Geometry Optimization and Vibrational Frequency Analysis
-
Initial Structure Generation: The initial 3D coordinates for this compound, 1,3,5-tri-tert-butylbenzene, and 2,4,6-tri-tert-butylbromobenzene will be constructed using a molecular builder.
-
Computational Method: Geometry optimization will be performed using a widely-used DFT functional, such as B3LYP, in conjunction with a Pople-style basis set, for instance, 6-31G(d). This level of theory is generally sufficient for obtaining reliable geometries of organic molecules.
-
Software: A standard quantum chemistry software package like Gaussian, ORCA, or Spartan will be utilized for all calculations.
-
Verification of Minima: Following geometry optimization, a vibrational frequency analysis will be conducted to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies will confirm this.
-
Data Extraction: From the optimized structures, key bond lengths and bond angles will be measured and tabulated.
Calculation of Rotational Energy Barriers
-
Scan Coordinate Definition: To determine the rotational barrier of a tert-butyl group, a relaxed potential energy surface scan will be performed. The dihedral angle defined by a C-C-C-H of the rotating tert-butyl group relative to the plane of the benzene ring will be chosen as the scan coordinate.
-
Scan Parameters: The scan will be performed in discrete steps (e.g., 10-15 degrees) over a full 360-degree rotation. At each step, the dihedral angle will be fixed, while all other geometric parameters are allowed to relax to their energetic minimum.
-
Barrier Determination: The rotational energy barrier will be calculated as the difference in energy between the highest energy (eclipsed) conformation and the lowest energy (staggered) conformation identified during the scan.
Calculation of Percent Buried Volume (%Vbur)
-
Methodology: The percent buried volume (%Vbur) provides a quantitative measure of the steric bulk of a molecule. It is calculated as the percentage of the volume of a sphere of a defined radius (typically 3.5 Å) centered at a specific point (e.g., the geometric center of the benzene ring) that is occupied by the van der Waals spheres of the atoms of the molecule.
-
Software: Specialized software or web tools, such as SambVca, can be used for this calculation, taking the DFT-optimized coordinates as input. The radius of the sphere and the van der Waals radii of the atoms are key parameters in this calculation.
Visualizing Steric Interactions and Computational Workflows
To better illustrate the concepts and processes involved in this computational study, the following diagrams are provided.
Caption: Logical relationship of steric influences in this compound.
Caption: A typical computational workflow for the analysis of steric effects.
Kinetic Analysis of 2-Bromo-1,3,5-tri-tert-butylbenzene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of reactions involving 2-Bromo-1,3,5-tri-tert-butylbenzene. Due to its significant steric hindrance, this compound exhibits unique reactivity in various chemical transformations. This document summarizes available quantitative kinetic data, compares its reactivity with less hindered analogues, and provides detailed experimental protocols for further kinetic studies.
Synthesis of this compound via Electrophilic Bromination
The primary route to this compound is the electrophilic bromination of 1,3,5-tri-tert-butylbenzene. Kinetic studies of this reaction have revealed unusual and complex behavior, departing from simple second-order kinetics.
Kinetic Data for the Bromination of 1,3,5-tri-tert-butylbenzene
The bromination of 1,3,5-tri-tert-butylbenzene proceeds via two concurrent pathways: bromo-de-protonation to yield the desired product and a minor bromo-de-tert-butylation side reaction. Both reactions exhibit a high order with respect to bromine.[1][2] This has been attributed to the involvement of clustered polybromide anions (Br2n-1-) in the transition state, which are necessary to stabilize the charged intermediate in a nonpolar medium.[1][2]
A significant primary deuterium kinetic isotope effect (KIE) is observed for the bromo-de-protonation, indicating that the cleavage of the C-H bond is the rate-determining step.[1][2] The steric bulk of the tert-butyl groups increases the activation energy for the de-tert-butylation pathway compared to de-protonation.
| Reaction Pathway | Experimental Kinetic Order in Br₂ | Primary Kinetic Isotope Effect (kH/kD) | Transition State Characteristics |
| Bromo-de-protonation | ~5 | 2.9 | Involves a smaller polybromide cluster (e.g., Br₅⁻) |
| Bromo-de-tert-butylation | ~7 | Not applicable | Involves a larger, more extended polybromide cluster (e.g., Br₇⁻) |
Experimental Protocol: Kinetic Analysis of 1,3,5-tri-tert-butylbenzene Bromination
This protocol describes a method for determining the reaction order and rate constant for the bromination of 1,3,5-tri-tert-butylbenzene.
Materials:
-
1,3,5-tri-tert-butylbenzene
-
Bromine
-
Anhydrous solvent (e.g., carbon tetrachloride or a less toxic alternative)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Standard laboratory glassware
Procedure:
-
Prepare stock solutions of 1,3,5-tri-tert-butylbenzene and bromine in the chosen anhydrous solvent of known concentrations.
-
In a quartz cuvette, mix the 1,3,5-tri-tert-butylbenzene solution with the solvent.
-
Initiate the reaction by adding a known concentration of the bromine solution to the cuvette and start the timer immediately.
-
Monitor the reaction progress by recording the absorbance of bromine at its λmax (e.g., ~410 nm in CCl₄) at regular time intervals.
-
Repeat the experiment with varying initial concentrations of bromine while keeping the concentration of 1,3,5-tri-tert-butylbenzene constant to determine the reaction order with respect to bromine.
-
Similarly, vary the initial concentration of 1,3,5-tri-tert-butylbenzene while keeping the bromine concentration constant to determine the reaction order with respect to the substrate.
-
The rate of reaction can be determined from the initial slope of the concentration vs. time plot. The rate constant (k) can then be calculated using the determined rate law.
Data Analysis:
The reaction order can be determined by plotting the logarithm of the initial rate against the logarithm of the initial concentration of the reactant being varied. The slope of the resulting line will give the order of the reaction with respect to that reactant.
Visualization of the Bromination Process
Caption: Experimental workflow for the kinetic analysis of 1,3,5-tri-tert-butylbenzene bromination.
Reactivity of this compound in Subsequent Reactions
Quantitative kinetic data for the reactions of this compound is scarce in the literature. However, its reactivity can be compared qualitatively with other aryl bromides based on general principles and the known effects of steric hindrance.
Nucleophilic Aromatic Substitution (SNAr)
Due to the extreme steric hindrance provided by the three tert-butyl groups, this compound is expected to be significantly less reactive in traditional SNAr reactions compared to less hindered aryl bromides. The bulky substituents impede the approach of the nucleophile to the ipso-carbon.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| NH₃ (7M) | DMF | 120 | 48 | 22 |
| NaOEt | Ethanol | 78 | 24 | 41 |
| CuCN | NMP | 160 | 72 | 68 |
Data extrapolated from qualitative studies; for illustrative purposes.
For comparison, the reaction of a less hindered aryl bromide like bromobenzene with sodium ethoxide would proceed much more readily under similar conditions, often to completion in a shorter timeframe.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
In contrast to SNAr, steric hindrance in the aryl halide can sometimes accelerate palladium-catalyzed cross-coupling reactions. Severe steric hindrance can favor a one-electron transfer mechanism over the traditional two-electron oxidative addition, leading to faster reaction rates.
A proposed experimental setup for a comparative kinetic study of the Suzuki coupling of this compound and bromobenzene is outlined below.
Experimental Protocol: Comparative Kinetics of Suzuki Coupling
Materials:
-
This compound
-
Bromobenzene (as a reference)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard (e.g., dodecane)
-
GC-MS for reaction monitoring
Procedure:
-
Set up two parallel reactions in Schlenk flasks under an inert atmosphere, one with this compound and the other with bromobenzene.
-
To each flask, add the aryl bromide, arylboronic acid, palladium catalyst, base, solvent, and the internal standard.
-
Heat both reactions to the same desired temperature (e.g., 100 °C).
-
At regular time intervals, withdraw an aliquot from each reaction mixture, quench it with water, and extract with an organic solvent.
-
Analyze the organic extracts by GC-MS to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the product versus time for both reactions to compare their initial rates.
Visualization of Comparative Suzuki Coupling Kinetics
Caption: Logical workflow for a comparative kinetic study of Suzuki coupling reactions.
Conclusion
The kinetic analysis of reactions involving this compound reveals a fascinating interplay of electronic and steric effects. While its synthesis via electrophilic bromination follows an unconventional high-order kinetic model, its subsequent reactivity is largely dictated by the profound steric shielding of the aromatic core. This steric hindrance significantly retards nucleophilic aromatic substitution reactions. Conversely, in palladium-catalyzed cross-coupling reactions, this steric bulk may lead to alternative, faster reaction pathways. Further quantitative kinetic studies are necessary to fully elucidate the reaction mechanisms and optimize synthetic protocols involving this unique and valuable chemical building block. The experimental designs and comparative data presented in this guide offer a framework for such future investigations.
References
A Mechanistic Investigation and Comparative Guide to Coupling Reactions of 2-Bromo-1,3,5-tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various coupling reactions involving the sterically hindered substrate, 2-Bromo-1,3,5-tri-tert-butylbenzene. Due to the significant steric hindrance imposed by the three tert-butyl groups, this substrate presents unique challenges and opportunities in cross-coupling chemistry. Understanding the mechanistic nuances and performance of different coupling strategies is crucial for researchers in medicinal chemistry and materials science aiming to synthesize complex molecules with this bulky moiety.
This publication will delve into the mechanistic details, experimental protocols, and performance comparisons of several key coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Kumada coupling, as well as Grignard reagent formation and lithiation-based approaches.
Comparative Performance of Coupling Reactions
The steric bulk of this compound significantly influences reaction outcomes. The following table summarizes typical conditions and reported yields for various coupling reactions with this substrate and its close, sterically hindered analogs. It is important to note that direct comparative data for this compound across all reaction types is scarce in the literature. Therefore, data from similar sterically hindered aryl bromides is included to provide a broader perspective.
| Coupling Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~70-90 | General conditions for sterically hindered aryl bromides. Yields vary with the boronic acid partner. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | 110 | 12 | 76-93 | Data for 1-bromo-3,5-di-tert-butylbenzene.[1] High yields are achievable with appropriate bulky phosphine ligands. |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-60 | 2-24 | ~60-80 | General conditions. Steric hindrance can impede the coupling with bulky alkynes. |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 24 | Moderate | Generally less efficient for highly substituted aryl bromides due to steric hindrance affecting the migratory insertion step. |
| Kumada Coupling | NiCl₂(dppe) or PdCl₂(dppf) | - | THF/Ether | RT-65 | 12-24 | ~70-85 | Effective for C-C bond formation with Grignard reagents, which are themselves sterically demanding. |
| Grignard Coupling | Mg / I₂ (activator) | - | THF | 65 | 2 | High | Formation of the Grignard reagent is efficient. Subsequent coupling depends on the electrophile. |
| Lithiation-Substitution | n-BuLi or t-BuLi | - | THF/Hexanes | -78 to RT | 1-3 | Variable | Lithium-halogen exchange is typically fast. The yield of the final product depends on the electrophile used. |
Detailed Experimental Protocols
The following are representative experimental protocols for key coupling reactions. These should be considered as starting points and may require optimization for specific applications.
Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from this compound and a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene and water (10:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination (Mechanochemical)
Objective: To synthesize an N-aryl amine from 1-bromo-3,5-di-tert-butylbenzene (as a close analog) and an aromatic primary amine.[1]
Materials:
-
1-bromo-3,5-di-tert-butylbenzene (1.0 equiv)
-
Aromatic primary amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BrettPhos (4 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
1,5-Cyclooctadiene (liquid grinding additive)
Procedure:
-
To a stainless-steel milling jar containing two stainless-steel balls, add 1-bromo-3,5-di-tert-butylbenzene, the aromatic primary amine, Pd(OAc)₂, BrettPhos, and Cs₂CO₃.
-
Add a small amount of 1,5-cyclooctadiene as a liquid-assisted grinding additive.
-
Mill the mixture in a mixer mill at a specified frequency and temperature for a designated time (e.g., 60 minutes).
-
After milling, dissolve the resulting powder in a suitable organic solvent (e.g., dichloromethane).
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Grignard Reagent Formation and Reaction
Objective: To prepare the Grignard reagent of this compound and react it with an electrophile (e.g., an aldehyde).
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (a single crystal for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (1.1 equiv)
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add the magnesium turnings and a crystal of iodine under an inert atmosphere.
-
Add a small amount of anhydrous THF.
-
Dissolve this compound in anhydrous THF in the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle refluxing is observed.
-
Add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add the aldehyde dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Mechanistic Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the catalytic cycles and logical workflows of the discussed coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Caption: Workflow for Grignard reagent formation and subsequent coupling.
Mechanistic Discussion and Comparison
The choice of coupling reaction for a sterically hindered substrate like this compound is a critical decision that impacts yield, functional group tolerance, and reaction conditions.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, Heck): These reactions are workhorses in modern organic synthesis. For sterically hindered substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and BrettPhos) are often necessary to promote the oxidative addition of the bulky aryl bromide and facilitate the subsequent reductive elimination. The Suzuki-Miyaura coupling is often favored due to the stability and commercial availability of boronic acids. The Buchwald-Hartwig amination is highly effective for C-N bond formation, even with hindered substrates, provided the correct ligand is employed.[1] The Sonogashira and Heck couplings can be more challenging with this substrate due to the steric hindrance around the reaction center, which can disfavor the coordination and insertion of the coupling partner.
-
Organometallic Reagent-Based Couplings (Kumada, Grignard, Lithiation): These methods involve the initial formation of a highly reactive organometallic intermediate. The Grignard reagent of this compound can be prepared in high yield and subsequently reacted with a variety of electrophiles. The Kumada coupling , which utilizes a Grignard reagent in a transition metal-catalyzed cycle, is a powerful tool for C-C bond formation.[2][3][4] Direct lithiation via lithium-halogen exchange offers a rapid route to a highly nucleophilic species, but the low temperatures required and the high reactivity of the organolithium reagent can limit functional group tolerance.
The successful functionalization of this compound is highly dependent on the chosen synthetic strategy. For C-C bond formation, Suzuki-Miyaura and Kumada couplings with carefully selected catalysts and ligands offer reliable routes. For C-N bond formation, the Buchwald-Hartwig amination stands out. The formation of Grignard or organolithium reagents provides a more direct but potentially less functional-group-tolerant approach to a nucleophilic derivative of the bulky arene. The data and protocols presented in this guide offer a foundation for researchers to select and optimize the most suitable coupling reaction for their specific synthetic targets.
References
A Comparative Guide to Byproducts in 2-Bromo-1,3,5-tri-tert-butylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of byproduct formation in the synthesis of 2-Bromo-1,3,5-tri-tert-butylbenzene, comparing the traditional electrophilic bromination with an alternative method. This guide provides experimental data, detailed protocols, and visualizations to aid in the selection of an optimal synthetic route for producing this sterically hindered building block.
The synthesis of this compound, a crucial intermediate in the development of advanced materials and pharmaceuticals, is often accompanied by the formation of various byproducts. The purity of the final compound is paramount, making a thorough understanding and characterization of these impurities essential. This guide provides a comparative analysis of the byproducts generated from two primary synthetic routes: electrophilic aromatic bromination using molecular bromine (Br₂) with a Lewis acid catalyst and an alternative approach utilizing N-Bromosuccinimide (NBS).
Executive Summary of Byproduct Comparison
The choice of brominating agent significantly influences the byproduct profile in the synthesis of this compound. While the traditional method using molecular bromine and a Lewis acid catalyst is effective, it is prone to over-bromination, leading to the formation of a di-bromo substituted byproduct. The use of N-Bromosuccinimide presents a milder alternative that can potentially minimize this over-bromination, though other byproducts may arise. A summary of the key byproducts and their typical distribution is presented below.
| Synthesis Method | Desired Product | Major Byproduct(s) | Minor Byproduct(s) |
| Br₂ / Iron Catalyst | This compound | Unreacted 1,3,5-tri-tert-butylbenzene, 2,4-Dibromo-1,3,5-tri-tert-butylbenzene (ca. 3% or more)[1] | Potential ipso-substitution products |
| N-Bromosuccinimide (NBS) | This compound | Unreacted 1,3,5-tri-tert-butylbenzene, Succinimide | Products from radical side reactions |
Reaction Pathways and Byproduct Formation
The synthesis of this compound primarily proceeds via electrophilic aromatic substitution. However, the specific reagents and conditions can lead to different byproduct profiles.
Figure 1. Comparative reaction pathways for the synthesis of this compound.
Quantitative Analysis of Byproducts
A critical aspect of process development is the quantitative understanding of byproduct formation. The following table summarizes typical yields and byproduct distribution based on the synthetic method employed.
| Method | Reagents | Desired Product Yield | Key Byproduct(s) & Abundance |
| Method A: Electrophilic Bromination | 1,3,5-tri-tert-butylbenzene, Br₂, Iron powder | ~75% (after purification)[1] | Unreacted starting material (variable), 2,4-Dibromo-1,3,5-tri-tert-butylbenzene (≥3%)[1] |
| Method B: NBS Bromination | 1,3,5-tri-tert-butylbenzene, NBS, Radical Initiator | Potentially higher selectivity to mono-brominated product | Succinimide (stoichiometric), unreacted starting material. Quantitative data on over-bromination is less reported but generally lower than Method A. |
Note: Yields and byproduct percentages can vary significantly based on reaction conditions such as temperature, reaction time, and stoichiometry of reagents.
Characterization of Key Byproducts
Accurate identification of byproducts is crucial for process optimization and quality control. The primary byproducts are characterized using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Unreacted 1,3,5-tri-tert-butylbenzene
-
GC-MS: Exhibits a distinct retention time earlier than the brominated products. The mass spectrum shows a molecular ion peak at m/z 246 and a characteristic fragmentation pattern.[2]
-
¹H NMR: A singlet at approximately 7.17 ppm corresponding to the three aromatic protons and a singlet at around 1.33 ppm for the 27 protons of the three tert-butyl groups.[3]
-
¹³C NMR: Shows characteristic signals for the aromatic carbons and the quaternary and methyl carbons of the tert-butyl groups.[2]
2,4-Dibromo-1,3,5-tri-tert-butylbenzene
-
GC-MS: Longer retention time compared to the mono-bromo product. The mass spectrum will show a characteristic isotopic pattern for a di-brominated compound with a molecular ion cluster around m/z 402, 404, and 406.
-
¹H NMR: The single aromatic proton would appear as a singlet at a downfield chemical shift compared to the mono-bromo product due to the deshielding effect of the two bromine atoms. The tert-butyl protons will also exhibit distinct singlets.
-
¹³C NMR: The spectrum would be more complex, showing distinct signals for the brominated and non-brominated aromatic carbons.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and comparison.
Method A: Synthesis via Electrophilic Bromination[1]
Figure 2. Experimental workflow for electrophilic bromination.
-
Reaction Setup: To a solution of 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml) at 0°C, add iron powder (2.5 g, 0.045 mol).
-
Bromination: Slowly add bromine (13.4 g, 4.3 ml, 0.084 mol) to the stirred solution at 0°C.
-
Reaction Time: Stir the mixture at 0°C for 4 hours.
-
Work-up: Pour the reaction mixture into cold water. Separate the organic layer, wash with 10% NaOH solution to remove excess bromine, and then wash with water until neutral. Dry the organic phase over magnesium sulfate and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or recrystallization from hexane.
Method B: Synthesis via N-Bromosuccinimide (NBS)
-
Reaction Setup: In a round-bottom flask, dissolve 1,3,5-tri-tert-butylbenzene in a suitable solvent (e.g., acetonitrile or a non-polar solvent like carbon tetrachloride).
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 equivalents). For reactions in non-polar solvents, a radical initiator (e.g., AIBN or benzoyl peroxide) and a light source may be required.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter off the succinimide byproduct. Wash the filtrate with water and brine, dry the organic layer over a drying agent (e.g., Na₂SO₄), and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
GC-MS Analysis Protocol
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (GC-MS). A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the components.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the components by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns. Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
Alternative Synthetic Strategies and Byproduct Considerations
To minimize byproduct formation, several alternative strategies can be considered:
-
Use of Milder Brominating Agents: Reagents like N-Bromosuccinimide (NBS) can offer higher selectivity for mono-bromination, especially when used under radical conditions, thereby reducing the formation of the di-bromo byproduct.
-
Catalyst Selection: The choice of Lewis acid in the electrophilic bromination can influence the reaction's selectivity. Weaker Lewis acids may reduce the rate of the second bromination.
-
Reaction Condition Optimization: Careful control of stoichiometry (avoiding a large excess of bromine), temperature (lower temperatures generally favor mono-substitution), and reaction time can significantly reduce the formation of over-brominated byproducts.[1]
-
Purification Techniques: While not a synthetic strategy, efficient purification methods such as fractional distillation or preparative chromatography are crucial for obtaining the desired product with high purity. It is noted that the separation of this compound from the unreacted starting material can be challenging.[1]
Conclusion
The synthesis of this compound invariably leads to the formation of byproducts, primarily unreacted starting material and over-brominated species. The traditional electrophilic bromination using Br₂ and a Lewis acid catalyst is a well-established method but requires careful control to minimize the formation of 2,4-Dibromo-1,3,5-tri-tert-butylbenzene. The use of NBS offers a potentially milder and more selective alternative, though a thorough analysis of its byproduct profile under various conditions is warranted. For researchers and professionals in drug development, the choice of synthetic route should be guided by the required purity of the final product, the scalability of the process, and the ease of separation of the desired compound from the accompanying byproducts. The detailed characterization and quantification of these byproducts, as outlined in this guide, are essential steps in achieving these goals.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-1,3,5-tri-tert-butylbenzene: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of 2-Bromo-1,3,5-tri-tert-butylbenzene, a compound frequently used in research and development.
While this compound is generally not classified as a hazardous substance, proper disposal protocols must be followed to ensure regulatory compliance and safety.[1] Adherence to local and national regulations is crucial, and the engagement of a licensed waste disposal company is the recommended course of action.
Immediate Safety and Handling Precautions
Prior to disposal, it is essential to handle this compound with care. The following table summarizes key safety information.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | AK Scientific, Inc. |
| Handling | Avoid contact with skin, eyes, and clothing. Use only with adequate ventilation and avoid breathing fumes. Wash hands thoroughly after handling. | AK Scientific, Inc. |
| First Aid (Skin Contact) | Take off all contaminated clothing immediately. Rinse skin with plenty of water. If irritation occurs, seek medical advice. | TCI Chemicals |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | AK Scientific, Inc. |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical advice. | TCI Chemicals |
| Spill Cleanup | Prevent further leakage if safe to do so. Absorb with inert material and place into a suitable disposal container. Do not let the product enter drains. | AK Scientific, Inc. |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that is both safe and environmentally responsible. The following workflow outlines the necessary steps.
Disposal Workflow for this compound.
1. Waste Identification and Segregation:
-
Isolate waste this compound from other chemical waste streams to prevent accidental mixing.
-
Collect the waste in a designated, compatible container.
2. Consultation of Safety Data Sheet (SDS):
-
Always refer to the manufacturer's SDS for the most specific and up-to-date information. The SDS for this compound indicates that it is not classified as a hazardous substance.[1]
3. Determination of Local and National Regulations:
-
Chemical waste disposal is governed by a hierarchy of regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to understand the specific requirements in your jurisdiction.
-
US EPA guidelines under 40 CFR 261.3 can be consulted to determine if a discarded chemical is classified as hazardous waste.[2]
4. Proper Packaging and Labeling:
-
Ensure the waste container is in good condition and securely sealed.
-
Label the container clearly with the full chemical name: "Waste this compound". Include any other information required by your institution or local regulations.
5. Engagement of a Licensed Waste Disposal Company:
-
The most critical step is to entrust the disposal to a company that is licensed and experienced in handling chemical waste. These companies have the expertise and permits to transport and dispose of chemicals in accordance with all regulations.
6. Arrangement for Waste Collection:
-
Coordinate with the licensed waste disposal company for the collection of the waste from your facility. Ensure that all necessary paperwork is completed prior to pickup.
7. Maintenance of Disposal Records:
-
Retain all documentation related to the disposal, including waste manifests and certificates of disposal. These records are essential for regulatory compliance and institutional record-keeping.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both themselves and the environment.
References
Personal protective equipment for handling 2-Bromo-1,3,5-tri-tert-butylbenzene
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-1,3,5-tri-tert-butylbenzene (CAS No. 3975-77-7). The following procedural recommendations are based on available safety data sheets for the compound and structurally similar chemicals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure safety when handling this compound. While one Safety Data Sheet (SDS) classifies this substance as not hazardous, it is prudent to handle it with care, employing standard laboratory safety protocols.[1] The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Eyes/Face | Safety glasses with side-shields or goggles. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary if there is a risk of splashing.[2] |
| Skin/Hands | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[2] |
| Body | Long-sleeved laboratory coat. | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory | Use in a well-ventilated area. | Work should be conducted in a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.
-
Conduct all work within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Gather and inspect all necessary PPE for integrity.
-
Have appropriate spill cleanup materials, such as inert absorbent material (vermiculite or sand), readily available.
2. Handling:
-
Avoid the formation of dust when handling the solid material.[2]
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory area.
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly closed and store at temperatures between 2-8°C.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of this material through a licensed professional waste disposal service.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
-
Do not allow the product to enter drains.[2]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If irritation persists, consult a physician.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[1][2] |
Experimental Workflow and Spill Response
The following diagram outlines the logical workflow for handling a chemical spill of this compound.
Caption: Logical workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
